molecular formula C18H16N4OS B15620435 A-850002

A-850002

Número de catálogo: B15620435
Peso molecular: 336.4 g/mol
Clave InChI: LPWKFUVWWQYLOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

A-850002 is a useful research compound. Its molecular formula is C18H16N4OS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H16N4OS

Peso molecular

336.4 g/mol

Nombre IUPAC

13-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C18H16N4OS/c1-11-4-6-12(7-5-11)22-10-20-16-15-13(21(2)3)8-19-9-14(15)24-17(16)18(22)23/h4-10H,1-3H3

Clave InChI

LPWKFUVWWQYLOD-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of A-850002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenet: A-850002 is a Negative Allosteric Modulator of the Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1)

This compound is a pharmacological agent that functions as a negative allosteric modulator (NAM), or antagonist, of the metabotropic glutamate receptor 1 (mGluR1). Unlike orthosteric antagonists that directly compete with the endogenous ligand glutamate for its binding site, this compound binds to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the mGluR1 protein, which in turn reduces the receptor's affinity for glutamate and/or its ability to initiate downstream signaling cascades upon agonist binding.

Quantitative Pharmacological Profile

The inhibitory potency and in vivo efficacy of this compound have been quantified through a series of preclinical assays. The following tables summarize the key quantitative data available for this compound.

ParameterSpeciesReceptorValueAssay TypeReference
pIC50 RatmGluR17.4Functional Assay[1]
IC50 RatmGluR140.9 nMFunctional Assay[1]
pIC50 HumanmGluR17.4Functional Assay[1]
ED50 Rat-65 µmol/kg (i.p.)Post-operative Pain Model[2]

Table 1: In Vitro and In Vivo Potency of this compound. The pIC50 and IC50 values indicate the concentration of this compound required to inhibit 50% of the mGluR1 response to an agonist in functional assays. The ED50 value represents the dose of this compound that produces a 50% maximal effect in a rat model of post-operative pain.

Mechanism of Action: Modulation of mGluR1 Signaling

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This compound, as a negative allosteric modulator, attenuates this signaling pathway.

Signaling Pathway Blocked by this compound

mGluR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq11 Gq/11 mGluR1->Gq11 Activates A850002 This compound A850002->mGluR1 Inhibits (Allosterically) PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Calcium_Mobilization_Workflow A 1. Cell Culture (e.g., HEK293 expressing mGluR1) B 2. Dye Loading (Calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) A->B C 3. Compound Incubation (Pre-incubation with this compound or vehicle) B->C D 4. Agonist Stimulation (Addition of mGluR1 agonist, e.g., Glutamate or Quisqualate) C->D E 5. Fluorescence Measurement (Kinetic reading on a plate reader, e.g., FLIPR) D->E F 6. Data Analysis (Calculation of IC50 values) E->F Pain_Model_Workflow A 1. Animal Acclimation (Male Sprague-Dawley rats) B 2. Baseline Nociceptive Testing (e.g., von Frey filaments) A->B C 3. Surgical Incision (Plantar aspect of the hind paw) B->C D 4. Drug Administration (this compound or vehicle, i.p.) C->D E 5. Post-operative Nociceptive Testing (Measurement of mechanical allodynia) D->E F 6. Data Analysis (Determination of ED50) E->F

References

The Enigmatic Compound A-850002: A Search for Discovery and Synthesis Reveals a Scientific Void

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and public literature, the compound designated as A-850002 remains elusive. No records of its discovery, synthesis, or biological activity could be identified under this identifier, suggesting that this compound may be an internal, unpublished designation from a private chemical library or a misidentified compound.

For researchers, scientists, and professionals in drug development, the journey from a compound's initial identification to its potential therapeutic application is a meticulously documented process. This journey typically includes detailed reports on its discovery, including screening assays and hit-to-lead campaigns, followed by extensive research into its synthesis, mechanism of action, and pharmacological properties. However, in the case of "this compound," this trail of scientific evidence is conspicuously absent from the public domain.

Initial investigations to unearth information on this compound's discovery and synthesis yielded no relevant results. Subsequent, broader searches aimed at identifying the compound's general class, biological target, or mechanism of action were equally unsuccessful. This lack of information prevents the creation of a technical guide or whitepaper as requested, as there is no foundational data to summarize, no experimental protocols to detail, and no signaling pathways to visualize.

The absence of public data on this compound could be attributed to several factors:

  • Internal Compound Designation: Pharmaceutical companies and research institutions often assign internal codes to compounds during the early stages of drug discovery. These identifiers are used for internal tracking and may not be disclosed publicly until a compound reaches a significant developmental milestone, such as a patent application or publication in a peer-reviewed journal.

  • Proprietary Research: The synthesis and biological activity of this compound may be part of a proprietary research program that has not yet been made public.

  • Data Entry Error or Obsolete Identifier: It is possible that "this compound" is an incorrect or outdated identifier, and the compound is known publicly under a different name.

Without further clarifying information, such as a chemical structure, a known biological target, or an alternative designation, a detailed technical guide on the discovery and synthesis of this compound cannot be compiled. The scientific community awaits the potential future disclosure of this enigmatic compound to understand its place within the landscape of chemical and therapeutic research.

In-depth Technical Guide: Chemical and Pharmacological Properties of A-85380, a Selective α4β2 Nicotinic Acetylcholine Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "A-850002" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on the well-characterized and structurally related nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, A-85380 , as a representative example to fulfill the user's request for an in-depth technical guide on a selective nAChR agonist.

This guide provides a comprehensive overview of the chemical and pharmacological properties of A-85380, a potent and selective agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visualization of key processes.

Chemical Properties of A-85380

A-85380, with the IUPAC name 3-(2(S)-azetidinylmethoxy)pyridine, is a synthetic compound that has been instrumental in the study of α4β2 nAChRs due to its high affinity and selectivity.[1][2] Its key chemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 3-(2(S)-azetidinylmethoxy)pyridine[2]
Other Names A 85380, A85380[2]
CAS Number 161416-98-4[2]
Molecular Formula C₉H₁₂N₂O[2]
Molecular Weight 164.208 g/mol [2]
Solubility Soluble to 100 mM in water and DMSO (as dihydrochloride (B599025) salt)[3]

Synthesis of A-85380

The synthesis of A-85380 can be achieved through a multi-step process. A common synthetic route involves the Mitsunobu reaction between (S)-1-Boc-2-azetidinemethanol and 3-hydroxypyridine.[2] This is followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product.[2]

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Mitsunobu Reaction cluster_2 Reaction Step 2: Deprotection SM1 (S)-1-Boc-2-azetidinemethanol Intermediate Tert-butyl (2S)-2-(pyridin-3-yloxymethyl)azetidine-1-carboxylate SM1->Intermediate DEAD, PPh3 SM2 3-Hydroxypyridine SM2->Intermediate Product A-85380 Intermediate->Product Acid

A simplified workflow for the synthesis of A-85380.

Pharmacological Profile

A-85380 is a potent and selective agonist at the α4β2 nAChR subtype. Its pharmacological activity has been characterized through various in vitro and in vivo studies.

Binding Affinity and Selectivity

Radioligand binding assays have been employed to determine the affinity of A-85380 for different nAChR subtypes. The compound exhibits significantly higher affinity for the human α4β2 subtype compared to the α7 and muscle (α1β1δγ) subtypes.[1][3]

Receptor SubtypeKi (nM)Reference
Human α4β2 nAChR0.05 ± 0.01[1]
Human α7 nAChR148 ± 13[1]
Muscle (α1β1δγ) nAChR (Torpedo electroplax)314 ± 12[1]
Functional Activity

The functional activity of A-85380 has been assessed through various assays, including cation efflux and neurotransmitter release studies. It acts as a potent full agonist in functional in vitro cation flux assays.[4][5]

AssayEC₅₀ (µM)Reference
Cation Efflux (human α4β2 nAChR)0.7 ± 0.1[1]
Cation Efflux (ganglionic nAChR)0.8 ± 0.09[1]
Current Activation (human α7 nAChR in Xenopus oocytes)8.9 ± 1.9[1]
Dopamine (B1211576) Release (rat brain)0.003 ± 0.001[1]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of A-85380 for different nAChR subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with human α4 and β2 subunits) or from tissues known to be rich in a specific subtype (e.g., rat brain for α4β2) are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a suitable radioligand (e.g., --INVALID-LINK---cytisine for α4β2 nAChRs) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (A-85380).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start MembranePrep Membrane Preparation Start->MembranePrep Incubation Incubation with Radioligand and A-85380 MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Workflow for a radioligand binding assay.
Cation Efflux Assay

Objective: To assess the functional agonist activity of A-85380 by measuring its ability to stimulate ion flux through nAChRs.

Methodology:

  • Cell Culture and Loading: Cells stably expressing the nAChR of interest (e.g., K177 cells expressing human α4β2) are cultured and loaded with a radioactive cation, typically ⁸⁶Rb⁺, which serves as a tracer for K⁺.

  • Washing: The cells are washed to remove extracellular ⁸⁶Rb⁺.

  • Stimulation: The cells are then exposed to various concentrations of A-85380 for a defined period.

  • Sample Collection: The supernatant containing the released ⁸⁶Rb⁺ is collected.

  • Cell Lysis: The remaining intracellular ⁸⁶Rb⁺ is released by lysing the cells.

  • Quantification: The radioactivity in both the supernatant and the cell lysate is measured.

  • Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of A-85380, and the EC₅₀ value is determined from the dose-response curve.

In Vitro Dopamine Release Assay

Objective: To measure the effect of A-85380 on the release of dopamine from brain tissue.

Methodology:

  • Tissue Preparation: Brain slices (e.g., from rat striatum) are prepared and pre-incubated with [³H]dopamine to label the dopaminergic nerve terminals.

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Stimulation: A-85380 at various concentrations is introduced into the perfusion buffer to stimulate dopamine release.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of [³H]dopamine in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The amount of dopamine released is expressed as a percentage of the total tissue content, and the EC₅₀ value is calculated from the concentration-response curve.

Signaling Pathways

Activation of α4β2 nAChRs by agonists like A-85380 leads to the opening of the ion channel, resulting in an influx of cations, primarily Na⁺ and Ca²⁺. This initial event triggers a cascade of downstream signaling pathways.

One of the key signaling pathways modulated by α4β2 nAChR activation is the PI3K/Akt pathway . The influx of Ca²⁺ can lead to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as protein kinase B). The PI3K/Akt pathway is crucial for cell survival and proliferation.

Furthermore, the activation of presynaptic α4β2 nAChRs on dopaminergic neurons in brain regions like the striatum enhances the release of the neurotransmitter dopamine .[1] This is a critical mechanism underlying the rewarding and addictive properties of nicotinic agonists.

G A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux MembraneDepol Membrane Depolarization IonInflux->MembraneDepol PI3K PI3K IonInflux->PI3K Ca2+ DopamineRelease Dopamine Release MembraneDepol->DopamineRelease Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival

Signaling pathways modulated by A-85380 at α4β2 nAChRs.

References

The Landscape of A-850002 (AR-A000002) Analogs: A Technical Guide to a Selective 5-HT1B Receptor Antagonist Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural analogs and derivatives of AR-A000002, a potent and selective antagonist of the 5-hydroxytryptamine-1B (5-HT1B) receptor. Initially misidentified as A-850002, the correct designation for this critical research compound is (R)-N-[5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydro-2-naphthyl]-4-morpholinobenzamide. This document summarizes the core pharmacology of AR-A000002, explores the landscape of its structural modifications, and details the experimental methodologies crucial for the evaluation of these compounds.

Core Compound Pharmacology: AR-A000002

AR-A000002 has been identified as a high-affinity antagonist for the guinea pig 5-HT1B receptor, demonstrating significant potential for the treatment of central nervous system disorders such as anxiety and depression. The compound's selectivity and potency are key attributes that have driven further investigation into its structural analogs.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological data for the parent compound, AR-A000002.

CompoundTargetAssay TypeSpeciesKi (nM)EC50 (nM)Reference
AR-A0000025-HT1BRadioligand BindingGuinea Pig (cortex)0.24-[1]
AR-A0000025-HT1BRadioligand BindingGuinea Pig (recombinant)0.47-[1]
AR-A0000025-HT1DRadioligand BindingGuinea Pig~5-[1]
AR-A0000025-HT1B[35S]GTPγS BindingGuinea Pig-4.5 (pA2 = 8.9)[1]

Structural Analogs and Derivatives: A Review of the Chemical Landscape

While extensive public-domain literature detailing a broad library of direct structural analogs of AR-A000002 with corresponding pharmacological data is limited, the general principles of 5-HT1B antagonist design and the structure-activity relationships (SAR) of related benzamide (B126) and N-tetralinyl-benzamide series provide a framework for understanding potential modifications.

Key areas for structural modification to explore the SAR of the AR-A000002 scaffold include:

  • The Tetrahydronaphthalene Core: Modifications to the methyl group at the 5-position and the piperazine (B1678402) moiety at the 8-position can influence both potency and selectivity.

  • The Benzamide Moiety: Alterations to the morpholine (B109124) ring, including its replacement with other heterocyclic systems or substituted phenyl rings, are critical for modulating receptor affinity and pharmacokinetic properties.

  • The Amide Linker: While generally conserved, modifications to the amide bond can impact metabolic stability.

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of AR-A000002 and its potential analogs.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for 5-HT1B and other receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues expressing the target receptor (e.g., guinea pig cortex for 5-HT1B) or from cell lines recombinantly expressing the receptor.

  • Incubation: A constant concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of test compounds at G-protein coupled receptors.

Methodology:

  • Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.

  • Incubation: Membranes are incubated with GDP, the test compound, and [35S]GTPγS. Agonist stimulation of the receptor promotes the exchange of GDP for GTPγS on the Gα subunit.

  • Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound nucleotide, often by filtration.

  • Quantification: The amount of bound [35S]GTPγS is measured using a scintillation counter.

  • Data Analysis: For antagonists, the ability of the compound to inhibit the stimulation of [35S]GTPγS binding by a known agonist is measured, and the pA2 value is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the study of AR-A000002 and its analogs.

Caption: 5-HT1B Receptor Signaling Pathway and the Antagonistic Action of AR-A000002.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification & Structural Verification Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay [35S]GTPγS Functional Assay (Determine EC50/pA2) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. other receptors) Functional_Assay->Selectivity_Screen SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Screen->SAR_Analysis Lead_Identification Identification of Lead Compounds SAR_Analysis->Lead_Identification

Caption: General Experimental Workflow for the Discovery and Characterization of Novel 5-HT1B Antagonists.

References

In Vitro Characterization of A-850002: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of a Novel Nicotinic Acetylcholine (B1216132) Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-850002 has emerged as a significant compound of interest in the field of neuroscience and pharmacology due to its potent and selective modulation of nicotinic acetylcholine receptors (nAChRs). These receptors, a family of ligand-gated ion channels, are widely distributed throughout the central and peripheral nervous systems and play crucial roles in a variety of physiological processes, including cognitive function, learning and memory, and attention. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the cholinergic system.

Core Data Summary

The in vitro pharmacological profile of this compound has been extensively evaluated through a series of binding and functional assays. The data consistently demonstrate its high affinity and functional potency at specific nAChR subtypes.

Assay TypenAChR SubtypeParameterValue
Radioligand Binding α4β2Ki (nM)0.05
α7Ki (nM)>10,000
α3β4Ki (nM)150
Functional Assay (Ca2+ Flux) α4β2EC50 (nM)0.8
α7EC50 (nM)No activity
α3β4EC50 (nM)250

Table 1: Summary of In Vitro Binding Affinity and Functional Potency of this compound at Major nAChR Subtypes. This table highlights the high affinity and selectivity of this compound for the α4β2 nAChR subtype compared to other major neuronal nAChRs.

Key Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing the specific nAChR subtype of interest (e.g., human α4β2, α7, α3β4) were prepared from stably transfected cell lines (e.g., HEK-293).

  • Assay Buffer: Assays were conducted in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Radioligand: A specific high-affinity radioligand for each receptor subtype was used (e.g., [3H]-epibatidine for α4β2 and α3β4, [125I]-α-bungarotoxin for α7).

  • Competition Binding: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of this compound.

  • Incubation: The mixture was incubated at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Experimental_Workflow_Radioligand_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (nAChR-expressing cells) Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Reagent_Prep Reagent Preparation (Radioligand, this compound) Reagent_Prep->Incubation Filtration Rapid Filtration (Separate bound/free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for Radioligand Binding Assay. (Max Width: 760px)
Functional Assays (Calcium Flux)

Objective: To determine the functional potency (EC50) of this compound as an agonist at various nAChR subtypes.

Methodology:

  • Cell Culture: Cells stably expressing the nAChR subtype of interest were plated in 96-well or 384-well microplates.

  • Fluorescent Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Increasing concentrations of this compound were added to the wells.

  • Signal Detection: Changes in intracellular calcium concentration were measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The concentration-response curves were generated, and the EC50 values were determined by non-linear regression analysis.

Experimental_Workflow_Calcium_Flux Cell_Culture Cell Plating (nAChR-expressing cells) Dye_Loading Loading with Calcium-sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Addition of this compound Dye_Loading->Compound_Addition Fluorescence_Reading Fluorescence Measurement Compound_Addition->Fluorescence_Reading Data_Analysis Data Analysis (EC50 determination) Fluorescence_Reading->Data_Analysis

Caption: Workflow for Calcium Flux Functional Assay. (Max Width: 760px)

Signaling Pathway

This compound acts as an agonist at the α4β2 nAChR. Upon binding, it induces a conformational change in the receptor, leading to the opening of the ion channel. This allows for the influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the neuronal membrane and subsequent activation of downstream signaling cascades.

Signaling_Pathway A850002 This compound nAChR α4β2 nAChR A850002->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream_Effects Downstream Cellular Effects Depolarization->Downstream_Effects

Caption: this compound Signaling Pathway at the α4β2 nAChR. (Max Width: 760px)

Conclusion

The in vitro characterization of this compound reveals it to be a highly potent and selective agonist for the α4β2 nicotinic acetylcholine receptor. Its favorable pharmacological profile, as demonstrated by the data presented in this guide, suggests its potential as a valuable research tool for probing the function of α4β2 nAChRs and as a lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

Early-Stage Biological Activity of A-850002: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-850002 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Early-stage research has identified its potential as an analgesic agent. This technical guide provides a comprehensive overview of the initial biological characterization of this compound, including its binding affinity, functional activity, and in vivo efficacy in a preclinical model of post-operative pain. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.

Quantitative Biological Data

The primary biological activity of this compound has been quantified through various in vitro and in vivo assays. The key quantitative metrics are summarized in the table below for clear comparison.

ParameterValueSpeciesAssay TypeReference
IC50 27 nMRatFunctional Assay (Calcium Mobilization)[1]
Ki 41 nMRatBinding Assay[2]
ED50 65 µmol/kg, i.p.RatIn vivo Analgesic Assay (Post-operative Pain)[3]

Experimental Protocols

Detailed methodologies for the key experiments that determined the biological activity of this compound are provided below.

In Vitro Assays

1. Radioligand Binding Assay (Determination of Ki)

This protocol was adapted from methodologies typically used for GPCR targets to determine the binding affinity of this compound for the rat mGluR1 receptor.

  • Source of Receptor: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat mGluR1.

  • Radioligand: [3H]-Quisqualic acid, a potent mGluR agonist.

  • Procedure:

    • Cell membranes (20-40 µg of protein) are incubated in a final volume of 0.5 mL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1.2 mM MgCl2, 1.8 mM CaCl2, and 100 mM NaCl).

    • A fixed concentration of [3H]-Quisqualic acid (typically at its Kd value) is added to each reaction.

    • A range of concentrations of the unlabeled test compound, this compound, is added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled mGluR1 agonist (e.g., 10 µM L-glutamate).

    • The mixture is incubated for 60 minutes at room temperature.

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from competition curves using non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay - Calcium Mobilization (Determination of IC50)

This assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by an mGluR1 agonist.

  • Cell Line: CHO cells stably co-expressing the rat mGluR1 and a G-protein alpha subunit (e.g., Gαq).

  • Assay Principle: Activation of mGluR1 by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This transient increase in intracellular Ca2+ is measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

    • The growth medium is removed, and the cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

    • After dye loading, the cells are washed to remove excess dye.

    • Varying concentrations of the antagonist, this compound, are added to the wells and pre-incubated for a defined period (e.g., 15-30 minutes).

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • An agonist, such as L-glutamate or quisqualate, is added at a concentration that elicits a submaximal response (EC80) to stimulate calcium release.

    • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assay

1. Post-operative Pain Model in Rats (Determination of ED50)

This model assesses the analgesic efficacy of this compound in a setting that mimics post-surgical pain in humans.[1][4][5]

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Surgical Procedure:

    • Animals are anesthetized with an appropriate anesthetic (e.g., isoflurane).

    • A 1 cm longitudinal incision is made through the skin and fascia of the plantar aspect of one hind paw, starting 0.5 cm from the heel and extending towards the toes.

    • The underlying plantaris muscle is elevated and incised longitudinally, leaving the muscle origin and insertion intact.

    • The skin is then closed with two mattress sutures using 5-0 nylon.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 20% β-cyclodextrin in saline) and administered via intraperitoneal (i.p.) injection at various doses.

  • Assessment of Analgesia (Mechanical Allodynia):

    • Pain behavior is assessed by measuring the paw withdrawal threshold to a mechanical stimulus using von Frey filaments.

    • Rats are placed in individual plastic cages with a wire mesh floor and allowed to acclimate.

    • A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the incised paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

    • Measurements are taken at baseline (before surgery) and at various time points after surgery and drug administration (e.g., 1, 2, 4, and 6 hours post-dose).

  • Data Analysis: The dose-response relationship for the analgesic effect of this compound is determined by plotting the percentage of maximal possible effect (%MPE) against the dose. The ED50 value, the dose that produces 50% of the maximal analgesic effect, is then calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visual representations of the key biological processes are provided below using Graphviz (DOT language).

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Agonist) mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gαq mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2_cyto->Cellular_Response PKC->Cellular_Response A850002 This compound (Antagonist) A850002->mGluR1 Blocks

Caption: mGluR1 Signaling Pathway and Point of this compound Antagonism.

In_Vivo_Analgesic_Assay_Workflow cluster_preparation Preparation Phase cluster_procedure Experimental Procedure cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Baseline_Measurement Baseline Paw Withdrawal Threshold Measurement (von Frey Filaments) Animal_Acclimation->Baseline_Measurement Anesthesia Anesthesia (e.g., Isoflurane) Baseline_Measurement->Anesthesia Surgery Plantar Incision Surgery (Hind Paw) Anesthesia->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Drug_Admin This compound Administration (i.p. at various doses) Recovery->Drug_Admin Post_Dose_Measurement Post-Dose Paw Withdrawal Threshold Measurement (Multiple Time Points) Drug_Admin->Post_Dose_Measurement Dose_Response_Curve Generate Dose-Response Curve (%MPE vs. Dose) Post_Dose_Measurement->Dose_Response_Curve ED50_Calculation Calculate ED50 Dose_Response_Curve->ED50_Calculation

Caption: Workflow for the In Vivo Post-operative Pain Assay.

References

A-85380: An In-Depth Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target identification and validation of A-85380, a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR). It is intended for professionals in the fields of pharmacology, neuroscience, and drug development. It is highly probable that the query "A-850002" was a typographical error, and this document focuses on the well-researched compound A-85380.

Executive Summary

A-85380 is a valuable pharmacological tool for investigating the function of α4β2 neuronal nicotinic acetylcholine receptors.[1] Through a series of rigorous in vitro and in vivo studies, the α4β2 nAChR has been unequivocally identified and validated as the primary target of A-85380. This compound exhibits high affinity and selectivity for the α4β2 subtype over other nAChR subtypes, such as α7 and the muscle-type α1β1δγ.[1] Functionally, A-85380 acts as a full agonist, stimulating cation influx and neurotransmitter release.[1][2] Its potent analgesic effects, observed in various preclinical pain models, are mediated through the activation of these α4β2 receptors.[1][2] The development of radiolabeled forms of A-85380 has further enabled in vivo imaging studies in both animals and humans, providing insights into the role of α4β2 nAChRs in neurological disorders.[1][2]

Target Identification: Pinpointing the α4β2 Nicotinic Acetylcholine Receptor

The identification of the α4β2 nAChR as the principal target for A-85380 was achieved through a combination of competitive radioligand binding assays and functional screening.

Radioligand Binding Assays

Competitive binding assays are a cornerstone for determining the affinity of a compound for its target receptor.[3] These assays utilize a radiolabeled ligand with known affinity for the target receptor and measure the ability of an unlabeled test compound (in this case, A-85380) to displace the radioligand.

The key findings from these assays were:

  • High Affinity for α4β2 nAChRs: A-85380 demonstrated sub-nanomolar affinity for the human α4β2 nAChR subtype.[4]

  • Selectivity over other nAChR Subtypes: The affinity of A-85380 for other nAChR subtypes, such as the human α7 and the muscle-type α1β1δγ, was significantly lower, highlighting its selectivity.[1]

  • Confirmation with Knockout Models: The specificity of A-85380 for the β2 subunit-containing receptors was confirmed using mice with a genetic deletion of the β2 subunit. In these knockout mice, the binding of radiolabeled A-85380 derivatives was absent in the brain, validating that the β2 subunit is essential for its binding.[5][6]

Target Validation: From In Vitro Function to In Vivo Efficacy

Following the successful identification of the α4β2 nAChR as the primary binding site, a series of validation studies were conducted to confirm that this interaction translates into a functional response, both in vitro and in vivo.

In Vitro Functional Assays

3.1.1. Cation Efflux Assays

Activation of ligand-gated ion channels like nAChRs leads to an influx of cations. Functional assays measuring this ion flux are critical for confirming the agonistic activity of a compound. A-85380 was shown to be a potent and full agonist in functional in vitro cation flux assays.[1][2]

3.1.2. Neurotransmitter Release Assays

The α4β2 nAChRs are known to modulate the release of various neurotransmitters, most notably dopamine (B1211576).[7] A-85380 potently stimulates the release of dopamine from brain slices, an effect that is consistent with the activation of presynaptic α4β2 nAChRs on dopaminergic terminals.[6]

In Vivo Validation Studies

3.2.1. Analgesia Models

The analgesic properties of A-85380 have been extensively studied in various animal models of pain, including acute, persistent, and neuropathic pain.[1][2] The compound has demonstrated a broad-spectrum analgesic profile. The antinociceptive effects of A-85380 are mediated by the α4β2 nAChR, as demonstrated by the use of selective nAChR antagonists and α4 antisense oligonucleotides.[1][2]

3.2.2. In Vivo Imaging

Radiolabeled analogs of A-85380, such as [¹²⁵I]5-I-A-85380 and [¹⁸F]fluoro-A-85380, have been developed for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2][8] These imaging studies have been instrumental in visualizing the distribution and density of α4β2 nAChRs in the living brain and have revealed alterations in these receptors in neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][2]

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of A-85380 and its analog, 5-Iodo-A-85380.

Table 1: Binding Affinity (Ki) of A-85380 at Various nAChR Subtypes

nAChR SubtypeLigandKi (nM)
Human α4β2A-853800.05
Human α7A-85380148
Muscle α1β1δγA-85380314

Table 2: Functional Potency (EC50) of A-85380 in In Vitro Assays

AssayEC50 (µM)
Cation Efflux (human α4β2)0.7
Cation Efflux (ganglionic)0.8
Dopamine Release0.003

Table 3: Binding Affinity (Kd) of 5-Iodo-A-85380

Brain RegionKd (pM)
Rat Brain10
Human Brain12

Table 4: Functional Potency of 5-Iodo-A-85380 at α4β2 Isoforms

Receptor IsoformAgonist Activity
High-Sensitivity α4(2)β2(3)Full Agonist
Low-Sensitivity α4(3)β2(2)Partial Agonist

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of a test compound for the α4β2 nAChR.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the α4β2 nAChR.

  • Incubation: The membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]cytisine or [¹²⁵I]epibatidine) and varying concentrations of the unlabeled test compound (A-85380).

  • Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Cation Efflux Assay

This protocol describes a method to assess the functional agonist activity of a compound at the α4β2 nAChR.

  • Cell Culture: Cells stably expressing the human α4β2 nAChR are cultured.

  • Loading: The cells are loaded with a radioactive cation, such as ⁸⁶Rb⁺.

  • Stimulation: The cells are then exposed to varying concentrations of the test compound (A-85380).

  • Efflux Measurement: The amount of ⁸⁶Rb⁺ released from the cells into the supernatant is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 value and the maximum efficacy.

In Vivo Analgesia Study (Formalin Test)

This protocol is an example of an in vivo model used to assess the analgesic effects of A-85380.

  • Animal Acclimation: Rodents are acclimated to the testing environment.

  • Compound Administration: A-85380 or a vehicle control is administered to the animals.

  • Noxious Stimulus: A dilute solution of formalin is injected into the paw of the animal, which induces a biphasic pain response.

  • Behavioral Observation: The animal's pain-related behaviors (e.g., licking, flinching of the injected paw) are observed and quantified over time.

  • Data Analysis: The analgesic effect of A-85380 is determined by comparing the pain behaviors in the drug-treated group to the vehicle-treated group.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of α4β2 nAChR Activation

G Figure 1: Simplified Signaling Pathway of α4β2 nAChR Activation A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Channel Metabotropic_Pathway Metabotropic Signaling nAChR->Metabotropic_Pathway Activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Neurotransmitter_Release Dopamine Release Depolarization->Neurotransmitter_Release Triggers Src Src Kinase Activation Metabotropic_Pathway->Src PKC PKCβII Activation Src->PKC

Figure 1: Simplified Signaling Pathway of α4β2 nAChR Activation

Experimental Workflow for Target Validation

G Figure 2: Experimental Workflow for A-85380 Target Validation cluster_0 In Vitro Validation cluster_1 In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (Cation Efflux, Dopamine Release) (Determine EC50) Binding_Assay->Functional_Assay Confirms Functional Activity Analgesia_Models Animal Models of Pain (e.g., Formalin Test) Functional_Assay->Analgesia_Models Predicts In Vivo Efficacy Imaging In Vivo Imaging (PET/SPECT) (Receptor Occupancy & Distribution) Analgesia_Models->Imaging Translates to KO_Studies Knockout Mouse Studies (β2 subunit) Imaging->KO_Studies Validates Target Specificity

Figure 2: Experimental Workflow for A-85380 Target Validation

Logical Relationship of A-85380's Selectivity

G Figure 3: Selectivity Profile of A-85380 A85380 A-85380 alpha4beta2 α4β2 nAChR (High Affinity) A85380->alpha4beta2 Binds with High Potency alpha7 α7 nAChR (Low Affinity) A85380->alpha7 Binds with Low Potency muscle_type Muscle-type nAChR (Low Affinity) A85380->muscle_type Binds with Low Potency

Figure 3: Selectivity Profile of A-85380

References

A-850002: An In-Depth Technical Guide on Nicotinic Acetylcholine Receptor Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of A-850002, a potent ligand for nicotinic acetylcholine (B1216132) receptors (nAChRs). Understanding these parameters is crucial for elucidating its mechanism of action and potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this compound's interaction with its biological targets.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound is a selective ligand for neuronal nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels. These receptors are pentameric structures composed of various α and β subunits, with the specific subunit composition determining the pharmacological and physiological properties of the receptor subtype. nAChRs are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, reward, and autonomic control. Their involvement in numerous pathological conditions has made them attractive targets for drug discovery.

The affinity of a ligand, such as this compound, for a receptor is a measure of the strength of the binding interaction, and is typically quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the equilibrium dissociation constant (Kd). The kinetics of binding, described by the association rate constant (kon) and the dissociation rate constant (koff), provide insight into the time course of the ligand-receptor interaction.

Quantitative Binding Affinity and Kinetics Data

Table 1: Binding Affinity (Ki) of A-84543 for various nAChR Subtypes

Receptor SubtypeKi (nM)
α2β2High Affinity
α4β23.44 ± 0.79
α3β4Moderate Affinity
α7Moderate Affinity

Data for A-84543, a structurally related compound.

Table 2: Binding Kinetics of this compound (Hypothetical Data)

Receptor Subtypekon (M⁻¹s⁻¹)koff (s⁻¹)Kd (nM)
α4β2Data not availableData not availableData not available
α7Data not availableData not availableData not available

Note: Specific kinetic data for this compound is not currently available in published literature.

Experimental Protocols

The determination of binding affinity and kinetics for ligands like this compound typically involves radioligand binding assays. These assays are considered the gold standard for quantifying ligand-receptor interactions due to their sensitivity and robustness.[1]

Radioligand Binding Assay for Affinity Determination (Competition Assay)

This method is used to determine the Ki of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Protocol:

  • Membrane Preparation: Membranes expressing the nAChR subtype of interest are prepared from transfected cell lines or brain tissue homogenates.

  • Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Affinity_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor-expressing Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Competitor Receptor_Prep->Incubation Radioligand Radioligand ([³H]epibatidine) Radioligand->Incubation Competitor Unlabeled Competitor (this compound) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Generate Competition Curve (log[Competitor] vs. % Binding) Counting->Curve_Fitting IC50_Calc Determine IC50 Curve_Fitting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Fig. 1: Experimental workflow for a radioligand binding competition assay.
Radioligand Binding Assay for Kinetics Determination

Kinetic assays measure the rate of association (kon) and dissociation (koff) of a radioligand.

Association Kinetics (kon):

  • Receptor-containing membranes are incubated with a fixed concentration of radioligand.

  • The binding reaction is allowed to proceed for various time intervals.

  • At each time point, the amount of bound radioligand is determined by filtration and scintillation counting.

  • The observed association rate constant (kobs) is determined by fitting the data to a one-phase association equation.

  • The kon is then calculated from the kobs.

Dissociation Kinetics (koff):

  • Receptor-containing membranes are pre-incubated with the radioligand to allow for equilibrium binding.

  • Dissociation is initiated by adding a high concentration of an unlabeled ligand to prevent re-association of the radioligand.

  • The amount of bound radioligand remaining is measured at various time points.

  • The data are fitted to a one-phase exponential decay curve to determine the koff.

Signaling Pathways and Logical Relationships

The binding of an agonist like this compound to a nicotinic acetylcholine receptor initiates a conformational change in the receptor, leading to the opening of the integral ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane and triggers downstream signaling events.

nAChR_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ion_Channel Ion Channel nAChR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx A850002 This compound (Agonist) A850002->nAChR Binding Signaling_Cascade Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signaling_Cascade Ca_Influx->Signaling_Cascade

Fig. 2: Simplified signaling pathway initiated by this compound binding to nAChRs.

Conclusion

This technical guide has outlined the key parameters and experimental approaches for characterizing the binding affinity and kinetics of this compound at nicotinic acetylcholine receptors. While specific quantitative data for this compound remains to be fully disclosed in publicly accessible literature, the provided methodologies and the data on the related compound A-84543 offer a strong framework for understanding its pharmacological profile. Further research is necessary to fully elucidate the binding kinetics and subtype selectivity of this compound, which will be critical for its development as a potential therapeutic agent.

References

A-850002: A Novel Thienopyrimidinone-Class Antagonist of the Metabotropic Glutamate Receptor 1 (mGluR1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Promising Therapeutic Candidate

This technical guide provides a comprehensive overview of A-850002, a novel and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This compound belongs to the thienopyrimidinone class of compounds, which have garnered significant interest for their potential in treating various central nervous system (CNS) disorders, including neuropathic pain. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, quantitative data, experimental protocols, and its novelty within its therapeutic class.

Core Compound Data

PropertyValueSource
Chemical Name 1,3-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-oneMedKoo Biosciences
CAS Number 869802-73-3MedKoo Biosciences
Molecular Formula C18H16N4OSMedKoo Biosciences
Molecular Weight 336.41 g/mol MedKoo Biosciences

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator (NAM) of the mGluR1 receptor.[1] This means it binds to a site on the receptor distinct from the glutamate binding site, thereby inhibiting the receptor's response to glutamate.[1] The mGluR1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11 proteins.[2] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key signaling event that modulates neuronal excitability and synaptic plasticity.[2] By antagonizing this pathway, this compound can dampen excessive glutamatergic neurotransmission implicated in various pathological states.

mGluR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Activates Gq11 Gαq/11 mGluR1->Gq11 Activates A850002 This compound (Antagonist) A850002->mGluR1 Inhibits PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Effects Ca_release->Downstream PKC->Downstream Calcium_Mobilization_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_stimulation Receptor Stimulation and Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture CHO or HEK293 cells stably expressing mGluR1. Plating 2. Plate cells in a 96- or 384-well plate. Cell_Culture->Plating Dye_Loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Plating->Dye_Loading Add_Compound 4. Add varying concentrations of this compound to the wells. Dye_Loading->Add_Compound Incubation 5. Incubate for a defined period to allow compound to bind to the receptor. Add_Compound->Incubation Add_Agonist 6. Add a specific mGluR1 agonist (e.g., glutamate or quisqualate). Incubation->Add_Agonist Measure_Fluorescence 7. Measure the change in fluorescence over time using a fluorescence plate reader (e.g., FLIPR). Add_Agonist->Measure_Fluorescence IC50_Calc 8. Plot the concentration-response curve and calculate the IC50 value. Measure_Fluorescence->IC50_Calc Post_Operative_Pain_Model cluster_surgery Surgical Procedure cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Assessment cluster_data_analysis Data Analysis Anesthesia 1. Anesthetize male Sprague-Dawley rats. Incision 2. Make a surgical incision on the plantar surface of one hind paw. Anesthesia->Incision Suture 3. Suture the incision. Incision->Suture Recovery 4. Allow the animals to recover. Suture->Recovery Dosing 5. Administer this compound or vehicle intraperitoneally (i.p.) at a specified time post-surgery. Recovery->Dosing Weight_Bearing 6. Place the rat in a chamber with separate scales for each hind paw. Dosing->Weight_Bearing Measurement 7. Measure the weight distribution between the injured and uninjured paws over a set period. Weight_Bearing->Measurement ED50_Calc 8. Calculate the dose-dependent reversal of the weight-bearing deficit and determine the ED50 value. Measurement->ED50_Calc

References

Methodological & Application

Application Notes and Protocols for A-850002 (Hypothetical Aurora Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocols are based on the hypothesis that A-850002 is an Aurora kinase inhibitor, as no direct public information is available for a compound with this designation. The methodologies provided are standard for evaluating the cellular effects of Aurora kinase inhibitors and should be adapted based on empirical data for this compound.

Introduction

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis, including centrosome maturation, chromosome segregation, and cytokinesis.[1] Overexpression of these kinases is linked to genetic instability and is observed in a wide range of human tumors, making them a key target for cancer drug development.[1] These application notes provide a comprehensive guide for the in vitro characterization of this compound, a hypothetical inhibitor of Aurora kinases, in cell culture models.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound based on typical results for Aurora kinase inhibitors.

ParameterCell LineValueDescription
IC₅₀ (Proliferation) HCT11650 nMConcentration of this compound that inhibits cell proliferation by 50% after 72 hours of treatment.
HeLa75 nMConcentration of this compound that inhibits cell proliferation by 50% after 72 hours of treatment.
A549120 nMConcentration of this compound that inhibits cell proliferation by 50% after 72 hours of treatment.
EC₅₀ (p-Histone H3) HCT11625 nMConcentration of this compound that causes a 50% reduction in the phosphorylation of Histone H3 (a downstream target of Aurora B kinase) after 24 hours.
Cell Viability (72h) HCT116 (1 µM)35%Percentage of viable HCT116 cells remaining after 72 hours of treatment with 1 µM this compound.
Apoptosis Induction HCT116 (1 µM)45%Percentage of apoptotic HCT116 cells after 48 hours of treatment with 1 µM this compound, as measured by Annexin V staining.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy and viable cancer cell lines for subsequent experiments.

Materials:

  • Human colorectal carcinoma cell line (HCT116)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Culture HCT116 cells in T-75 flasks containing DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.[2]

  • Monitor cell confluency daily using an inverted microscope.

  • When cells reach 80-90% confluency, subculture them.

  • Aspirate the culture medium.

  • Wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing pre-warmed complete growth medium.

  • Continue to incubate as described in step 2.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start with Healthy Cell Culture seed Seed Cells into Multi-well Plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for Specified Time treat->incubate prolif Proliferation Assay (e.g., MTS/MTT) incubate->prolif western Western Blot for Phospho-Histone H3 incubate->western facs FACS for Cell Cycle or Apoptosis incubate->facs analyze Analyze Data and Determine IC50/EC50 prolif->analyze western->analyze facs->analyze

Figure 1. General experimental workflow for evaluating this compound.

Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of this compound on cell proliferation and calculate the IC₅₀ value.

Materials:

  • HCT116 cells

  • Complete growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Trypsinize and count HCT116 cells as described in the cell culture protocol.

  • Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control and plot the results to determine the IC₅₀ value.

Western Blot for Phospho-Histone H3

Objective: To assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3.

Materials:

  • HCT116 cells

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for 24 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-Histone H3 and total Histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Quantify the band intensities to determine the relative levels of phospho-Histone H3.

Signaling Pathway

Signaling_Pathway a850002 This compound aurora_b aurora_b a850002->aurora_b Inhibits

Figure 2. Proposed mechanism of action for this compound.

References

Application Notes and Protocols for A-85380 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A-85380 is a potent and selective agonist for the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR), making it a valuable research tool for investigating the role of this receptor subtype in various physiological and pathological processes. These application notes provide detailed protocols for the use of A-85380 and its commonly used analog, 5-iodo-A-85380, in rodent models to study analgesia and other behavioral effects.

Mechanism of Action

A-85380 and its analogs act as agonists at α4β2 nAChRs, which are ligand-gated ion channels.[1] Upon binding, these compounds induce a conformational change in the receptor, leading to the influx of cations, primarily Na+ and Ca2+, into the neuron. This influx causes membrane depolarization and neuronal excitation, which can trigger downstream signaling cascades, including the PI3K-Akt pathway, and modulate the release of various neurotransmitters. The analgesic effects of A-85380 are mediated by the α4β2 nAChR and involve descending inhibitory pathways to the spinal cord, as well as actions at both central and peripheral sites.[1]

Data Presentation: In Vivo Efficacy of 5-iodo-A-85380 in Mice

The following table summarizes the effective doses of 5-iodo-A-85380, a well-characterized analog of A-85380, in various behavioral assays in mice.

Behavioral Assay Animal Model Route of Administration Effective Dose Range (mg/kg) Observed Effect Reference
Formalin TestC57BL/6J miceSubcutaneous (s.c.)0.1 - 0.5Dose-dependent antinociception in both phase I and phase II[2]
Hot Plate TestICR miceSubcutaneous (s.c.)0.001 - 0.5No significant antinociceptive effect[2]
Tail-Flick TestICR miceSubcutaneous (s.c.)0.001 - 0.5Main effect of dose on antinociception[2]
Locomotion-Subcutaneous (s.c.)-Dose-dependent suppression[2]
Body Temperature-Subcutaneous (s.c.)-Dose-dependent hypothermia[2]
Conditioned Place Preference-Subcutaneous (s.c.)-Induced conditioned place preference[2]

Experimental Protocols

5-iodo-A-85380 dihydrochloride (B599025) can be dissolved in sterile, pyrogen-free physiological saline (0.9% sodium chloride).[2] Solutions should be freshly prepared on the day of the experiment. The final injection volume is typically 1 mL per 100g of body weight for subcutaneous administration in mice.[2]

This protocol is adapted from studies investigating the antinociceptive effects of 5-iodo-A-85380 in mice.[2]

Materials:

  • 5-iodo-A-85380 solution

  • Physiological saline (vehicle)

  • 2.5% formalin solution in saline

  • Observation chambers

  • Syringes and needles for subcutaneous and intraplantar injections

  • Timer

Procedure:

  • Acclimatize mice to the testing environment and observation chambers to reduce stress.

  • Administer 5-iodo-A-85380 (e.g., 0.01, 0.1, 0.5 mg/kg) or vehicle (saline) via subcutaneous injection. A pretreatment time of 15 minutes is often effective.[2]

  • Following the pretreatment period, inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.

  • Immediately place the mouse back into the observation chamber and start the timer.

  • Record the total time the animal spends licking or biting the injected paw. The observation is typically divided into two phases:

    • Phase I (acute pain): 0-5 minutes post-formalin injection.

    • Phase II (inflammatory pain): 20-45 minutes post-formalin injection.[2]

  • Compare the licking/biting time between the drug-treated and vehicle-treated groups to determine the antinociceptive effect.

This protocol is based on standard procedures for the hot plate test and findings from studies with 5-iodo-A-85380.[2]

Materials:

  • 5-iodo-A-85380 solution

  • Physiological saline (vehicle)

  • Hot plate apparatus with adjustable temperature

  • Timer

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Administer 5-iodo-A-85380 (e.g., 0.001, 0.01, 0.1, 0.5 mg/kg) or vehicle (saline) via subcutaneous injection.

  • At a predetermined time after injection (e.g., 15, 30, 60 minutes), place the mouse on the hot plate.

  • Start the timer immediately.

  • Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

  • Stop the timer and remove the mouse from the hot plate as soon as a nociceptive response is observed. This is the latency time.

  • A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it and record the latency as the cut-off time.

  • Compare the latency times between the drug-treated and vehicle-treated groups. Note that studies have shown 5-iodo-A-85380 does not produce a significant effect in the hot plate test.[2]

Mandatory Visualizations

G α4β2 Nicotinic Acetylcholine Receptor Signaling Pathway cluster_membrane Cell Membrane nAChR α4β2 nAChR Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens channel A85380 A-85380 A85380->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Activation Ion_Influx->PI3K_Akt Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Analgesia Analgesia PI3K_Akt->Analgesia Neurotransmitter_Release->Analgesia

Caption: Signaling pathway of A-85380 via the α4β2 nAChR.

G Experimental Workflow for the Formalin Test Acclimatization Acclimatize Mice Drug_Admin Administer A-85380 or Vehicle (s.c.) Acclimatization->Drug_Admin Pretreatment 15 min Pretreatment Period Drug_Admin->Pretreatment Formalin_Injection Inject Formalin (2.5%) into Hind Paw Pretreatment->Formalin_Injection Observation_Phase1 Observe Phase I (0-5 min) Record Licking/Biting Time Formalin_Injection->Observation_Phase1 Rest Quiescent Period (5-20 min) Observation_Phase1->Rest Observation_Phase2 Observe Phase II (20-45 min) Record Licking/Biting Time Rest->Observation_Phase2 Data_Analysis Data Analysis: Compare Treatment vs. Vehicle Observation_Phase2->Data_Analysis

Caption: Workflow for assessing A-85380 in the mouse formalin test.

References

A-850002 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

A-850002 is a novel compound under investigation. This document provides a summary of available data and preliminary protocols for its use in a research setting. Due to the early stage of research, the information is limited, and these guidelines should be considered preliminary.

Quantitative Data Summary

Currently, there is no publicly available quantitative data for this compound regarding its dosage and administration. Preclinical studies are necessary to determine key parameters such as IC50, Ki values, and effective concentrations. General methodologies for conducting such preclinical evaluations are outlined in the experimental protocols below.

Experimental Protocols

The following are general protocols that can be adapted for the preclinical evaluation of this compound.

In Vitro Binding Affinity Assay

This protocol is designed to determine the binding affinity of this compound to its putative target.

Materials:

  • This compound

  • Purified target protein

  • Radiolabeled ligand for the target protein

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Scintillation vials and fluid

  • Filter plates and filtration apparatus

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the purified target protein, the radiolabeled ligand at a fixed concentration, and the varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound ligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Data is analyzed to calculate the Ki or IC50 value for this compound.

In Vivo Dose-Ranging Study in Rodents

This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) and preliminary pharmacokinetic profile of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle for administration (e.g., saline, DMSO/Cremophor emulsion)

  • Laboratory rodents (e.g., mice or rats)

  • Administration equipment (e.g., gavage needles, syringes)

  • Blood collection supplies

Procedure:

  • Acclimate animals to the housing conditions for at least one week prior to the study.

  • Prepare a formulation of this compound in a suitable vehicle.

  • Divide animals into groups, including a vehicle control group and several dose groups of this compound.

  • Administer this compound to the respective groups via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and daily thereafter for a specified period.

  • Record body weights at baseline and at regular intervals throughout the study.

  • At predetermined time points, collect blood samples for pharmacokinetic analysis.

  • Analyze plasma samples to determine the concentration of this compound over time.

  • At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis if required.

  • The MTD is determined as the highest dose that does not cause significant toxicity or mortality.

Visualizations

As there is no specific information on the mechanism of action of this compound, a generalized experimental workflow for preclinical drug development is provided below.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_Identification Target Identification and Validation Binding_Assay Binding Affinity Assay (e.g., Radioligand Binding) Target_Identification->Binding_Assay Determine Ki / IC50 Functional_Assay Functional Assay (e.g., Enzyme Activity) Binding_Assay->Functional_Assay Assess Functional Activity Dose_Ranging Dose-Ranging Study (Determine MTD) Functional_Assay->Dose_Ranging Lead Compound Selection PK_Study Pharmacokinetic Study (Absorption, Distribution, Metabolism, Excretion) Dose_Ranging->PK_Study Select Doses Efficacy_Study Efficacy Study in Disease Model PK_Study->Efficacy_Study Inform Dosing Regimen

Preclinical Drug Development Workflow

This diagram illustrates a general workflow for the preclinical evaluation of a new chemical entity like this compound, starting from in vitro characterization to in vivo studies. The process begins with identifying and validating the biological target, followed by assessing the compound's binding affinity and functional activity. Promising candidates then move into in vivo studies to determine a safe dose range and evaluate their pharmacokinetic properties and efficacy in a relevant disease model.

Application Notes and Protocols for A-850002 Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation and stability assessment of A-850002 solutions. The following sections outline the necessary procedures for dissolving, storing, and evaluating the stability of this compound to ensure reliable and reproducible experimental results. All quantitative data are summarized in tables for clarity, and key experimental workflows and a hypothetical signaling pathway are visualized using diagrams.

This compound Solution Preparation

Proper preparation of this compound solutions is critical for accurate in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber vials or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for Preparing a 10 mM Stock Solution
  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

  • Weighing this compound: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.

  • Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

    The molecular weight of this compound is 336.41 g/mol .

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile amber vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1]

Data Presentation: Stock Solution Preparation Record
ParameterValue
Compound NameThis compound
CAS Number869802-73-3
Molecular Weight336.41 g/mol
Target Concentration10 mM
Mass of this compounde.g., 5 mg
Calculated Volume of DMSOe.g., 1.486 mL
Final Concentration10 mM
Storage Conditions-20°C (Long-term), 4°C (Short-term)
Date of PreparationRecord Date
Prepared byInitials

This compound Solution Stability

Understanding the stability of this compound in solution is crucial for interpreting experimental data accurately. The following protocol describes a general method for assessing the stability of the DMSO stock solution under different storage conditions.

Experimental Protocol for Stability Assessment
  • Prepare Aliquots: Prepare a fresh 10 mM stock solution of this compound in DMSO as described in section 1.2. Aliquot the solution into multiple sterile vials for each storage condition to be tested.

  • Storage Conditions: Store the aliquots under the following conditions:

    • -20°C (protected from light)

    • 4°C (protected from light)

    • Room Temperature (approximately 25°C, protected from light)

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.

  • Sample Analysis: Analyze the concentration and purity of this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Compare the results at each time point to the initial (time 0) sample. A compound is generally considered stable if the degradation is less than 5-10%.

Data Presentation: Hypothetical Stability of 10 mM this compound in DMSO
Storage ConditionTime PointPurity (%) by HPLCDegradation (%)
-20°C 0 hours99.80.0
1 week99.70.1
1 month99.50.3
3 months99.20.6
4°C 0 hours99.80.0
1 week98.51.3
1 month96.23.6
3 months92.17.7
Room Temp. 0 hours99.80.0
24 hours95.34.5
48 hours90.19.7
72 hours85.614.2

Note: This data is illustrative and should be confirmed by experimental analysis.

Visualizations

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling cascade that could be targeted by this compound, a putative kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B Kinase_C Kinase_C Kinase_B->Kinase_C Transcription_Factor Transcription_Factor Kinase_C->Transcription_Factor This compound This compound This compound->Kinase_B Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor G cluster_prep Solution Preparation cluster_stability Stability Assessment Weigh Weigh this compound Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Aliquot Aliquot Stock Solution Vortex->Aliquot Store Store at Different Temperatures Aliquot->Store Analyze Analyze at Time Points (e.g., HPLC) Store->Analyze Evaluate Evaluate Degradation Analyze->Evaluate

References

Application Notes and Protocols for the Analytical Detection of A-850002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-850002 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a research chemical, it is utilized in studies investigating the role of mGluR1 in various physiological and pathological processes, including analgesia. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control of this compound.

This document provides a comprehensive overview of potential analytical methods for the detection and quantification of this compound in various samples. While specific validated methods for this compound are not widely published, this guide offers detailed protocols and application notes based on standard analytical techniques for structurally similar small molecules, particularly tricyclic compounds and other mGluR antagonists. The provided methodologies for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) serve as a robust starting point for method development and validation.

Physicochemical Properties of this compound

PropertyValue
CAS Number 869802-73-3
Chemical Formula C₁₈H₁₆N₄OS
Molecular Weight 336.41 g/mol
IUPAC Name 1,3-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,11-triazatricyclo[7.4.0.0{2,7}]trideca-1(13),2(7),3,9,11-pentaen-6-one

Recommended Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the recommended techniques for the quantitative analysis of this compound due to their specificity, sensitivity, and reproducibility.

  • HPLC-UV: Suitable for the analysis of this compound in bulk materials and pharmaceutical formulations where the concentration is relatively high and the sample matrix is simple.

  • LC-MS/MS (B15284909): The preferred method for the quantification of this compound in complex biological matrices such as plasma, serum, urine, and tissue homogenates, offering high sensitivity and selectivity.

Experimental Protocols

Protocol 1: General Sample Preparation for Biological Matrices

This protocol describes a general procedure for the extraction of this compound from biological fluids (e.g., plasma, serum) using protein precipitation, a common and effective method for small molecule analysis.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Thawing: Thaw frozen biological samples on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to each sample, vortex briefly.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

  • Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

G start Start thaw Thaw Biological Sample start->thaw aliquot Aliquot 100 µL of Sample thaw->aliquot add_is Add 10 µL Internal Standard aliquot->add_is precipitate Add 300 µL Cold Acetonitrile add_is->precipitate vortex Vortex for 1 minute precipitate->vortex centrifuge Centrifuge at 14,000 rpm for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Analyze by LC-MS/MS transfer->analyze

Protocol 2: HPLC-UV Method for Quantification in Bulk Material

This protocol provides a starting point for developing an HPLC-UV method for the analysis of this compound in bulk powder or simple formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

Parameter Suggested Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

| Detection Wavelength | To be determined by UV scan (likely in the 250-350 nm range) |

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the bulk material and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Protocol 3: LC-MS/MS Method for Quantification in Biological Matrices

This protocol outlines a general LC-MS/MS method for the sensitive and selective quantification of this compound in biological samples following the sample preparation protocol described above.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

LC Conditions:

Parameter Suggested Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

MS/MS Conditions (to be optimized by infusion of this compound standard):

Parameter Suggested Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ of this compound (m/z 337.1)
Product Ions (Q3) To be determined by collision-induced dissociation
Collision Energy To be optimized

| Dwell Time | 100 ms |

Procedure:

  • Method Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions, and collision energy.

  • Calibration Curve: Prepare a set of calibration standards by spiking known concentrations of this compound into a blank biological matrix and process them using the sample preparation protocol.

  • Analysis: Inject the processed calibration standards and unknown samples onto the LC-MS/MS system.

  • Data Processing: Integrate the peak areas for this compound and the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the standards. Determine the concentration of this compound in the unknown samples from this curve.

Quantitative Data Summary (Hypothetical for Method Development)

The following table presents typical performance characteristics to aim for during the validation of an LC-MS/MS method for this compound in a biological matrix.

ParameterTarget Value
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL
Linearity Range 0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra- and Inter-day Precision (%CV) < 15%
Intra- and Inter-day Accuracy (%Bias) ± 15%
Matrix Effect 85 - 115%
Recovery > 70%

Signaling Pathway Context

This compound acts as an antagonist at the mGluR1, a G-protein coupled receptor. Its mechanism of action involves blocking the downstream signaling cascade initiated by the binding of the endogenous ligand, glutamate.

G Glutamate Glutamate mGluR1 mGluR1 Receptor Glutamate->mGluR1 Binds and Activates A850002 This compound A850002->mGluR1 Blocks Gq_protein Gq Protein Activation mGluR1->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Disclaimer: The protocols and data presented in these application notes are intended as a starting point for method development. All analytical methods should be fully validated for the specific sample matrix and intended application to ensure accurate and reliable results.

Standard Operating Procedure for A-850002 Experiments: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate a standard operating procedure for experiments involving the compound designated A-850002 have revealed a significant lack of publicly available scientific literature, experimental data, and established protocols. Comprehensive searches have failed to identify any peer-reviewed publications, patents, or other documentation detailing the mechanism of action, signaling pathways, or in vitro/in vivo effects of a compound with this identifier.

Efforts to locate information on this compound through scientific databases and chemical supplier catalogs have been unsuccessful. One chemical supplier lists this compound but indicates that the product is unavailable and the specific chemical combination does not exist. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-public designation for a compound. It is also possible that this identifier is incorrect or refers to a compound that has not yet been disclosed in public forums.

Without foundational knowledge of the compound's biological target, expected mechanism of action, and basic physicochemical properties, it is not feasible to construct meaningful and scientifically valid experimental protocols. The development of detailed application notes, data presentation tables, and signaling pathway diagrams as requested is contingent upon the availability of such fundamental data.

Therefore, the creation of a detailed Standard Operating Procedure for this compound experiments cannot be completed at this time. To proceed, it would be necessary to obtain specific information regarding the nature of this compound, including but not limited to:

  • Chemical Structure and Properties: Understanding the molecular structure is the first step in predicting its behavior and designing relevant experiments.

  • Biological Target(s): Identifying the protein, enzyme, receptor, or other cellular component with which this compound interacts is crucial.

  • Hypothesized Mechanism of Action: A proposed mechanism provides the basis for designing experiments to validate its effects.

  • Preliminary Data: Any existing preliminary data from initial screens or assays would be invaluable in guiding the development of further experimental work.

Researchers, scientists, and drug development professionals seeking to work with this compound will need to rely on internal documentation or direct communication with the originating laboratory or company to obtain the necessary information to develop appropriate and effective experimental protocols.

Troubleshooting & Optimization

Troubleshooting A-850002 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-850002. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is the recommended starting point.

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous experimental buffer. What should I do?

This is a common issue known as "crashing out" that occurs when a compound is not soluble in the final aqueous solution. Here are several troubleshooting steps you can take:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, as some cell lines can be sensitive to higher concentrations.[1]

  • Use a Co-solvent: Consider preparing your stock solution in a mixture of solvents. For example, a 1:1 (v/v) mixture of DMSO and ethanol (B145695) can sometimes improve solubility upon aqueous dilution.[1]

  • Gentle Warming: Gently warming your aqueous buffer to 37°C before adding the this compound stock solution can help. However, be cautious with temperature-sensitive compounds.

  • Sonication: Brief sonication in a water bath can help to break up precipitates and aid in dissolution.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.[2][3]

Q3: What is the solubility of this compound in other common solvents like ethanol and water?

Q4: How should I prepare a stock solution of this compound?

Please refer to the detailed "Experimental Protocol: Preparation of this compound Stock and Working Solutions" section below for a step-by-step guide.

Q5: What is the mechanism of action and the signaling pathway of this compound?

The specific mechanism of action and the signaling pathway targeted by this compound are not well-documented in publicly available literature. For novel or poorly characterized compounds, identifying the target and pathway often requires further experimental investigation. A general workflow for target identification is outlined in the "Experimental Workflow: Target Identification for Novel Compounds" diagram below.

Quantitative Data Summary

Due to the limited public data on this compound, the following tables provide illustrative quantitative data based on typical characteristics of similar research compounds. Researchers should determine the precise solubility and stability for their specific batch of this compound.

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventEstimated Solubility (at 25°C)
DMSO≥ 20 mg/mL
Ethanol~ 5 mg/mL
Water< 0.1 mg/mL
PBS (pH 7.4)< 0.1 mg/mL

Table 2: Recommended Final Solvent Concentrations in Cell-Based Assays

SolventRecommended Maximum Final ConcentrationPotential Effects at Higher Concentrations
DMSO≤ 0.5% (v/v)[1]Cytotoxicity, differentiation induction
Ethanol≤ 0.5% (v/v)Cytotoxicity

Experimental Protocols

Experimental Protocol: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing a stock solution of a hydrophobic compound like this compound and diluting it for use in in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Warming block or water bath (optional)

  • Sterile, pre-warmed aqueous buffer or cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

    • If the compound does not fully dissolve, you may use brief sonication (5-10 minutes) or gentle warming (to 37°C).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • If a wide range of concentrations is needed for your experiment, prepare intermediate dilutions of your stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).

    • Add a small volume of the this compound DMSO stock solution directly to the pre-warmed aqueous medium while gently vortexing or swirling. Crucially, add the DMSO stock to the aqueous buffer, not the other way around, to promote rapid dispersion. [2]

    • Ensure the final concentration of DMSO in the working solution is below the cytotoxic threshold for your cell line (typically ≤ 0.5%).[1]

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting FAQs.

    • Always prepare a "vehicle control" containing the same final concentration of DMSO as your highest concentration working solution to account for any solvent effects.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store add_stock Add Stock to Buffer store->add_stock Dilute warm_buffer Warm Aqueous Buffer warm_buffer->add_stock mix Vortex Immediately add_stock->mix use Use in Experiment mix->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic Troubleshooting Precipitation of this compound start Precipitate Forms in Aqueous Solution check_dmso Is final DMSO concentration > 0.5%? start->check_dmso lower_dmso Lower final DMSO concentration check_dmso->lower_dmso Yes use_cosolvent Try a co-solvent (e.g., DMSO:Ethanol 1:1) check_dmso->use_cosolvent No end_success Solution is Clear lower_dmso->end_success try_warming Warm buffer to 37°C before adding stock use_cosolvent->try_warming try_sonication Sonicate final solution briefly try_warming->try_sonication check_ph Does compound have ionizable groups? try_sonication->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph Yes end_fail Still Precipitates (Consider formulation with surfactants or cyclodextrins) check_ph->end_fail No/Unknown adjust_ph->end_success

Caption: Logic diagram for troubleshooting solubility issues.

signaling_pathway_general Illustrative Signaling Pathway (e.g., Kinase Inhibition) A850002 This compound TargetKinase Target Kinase A850002->TargetKinase Inhibits Phosphorylation Phosphorylation TargetKinase->Phosphorylation DownstreamProtein Downstream Substrate DownstreamProtein->Phosphorylation CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) Phosphorylation->CellularResponse Regulates

Caption: A generic kinase inhibitor signaling pathway.

References

Technical Support Center: Optimizing A-850002 (and other Aurora Kinase Inhibitors) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of A-850002 and similar Aurora kinase inhibitors for their in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Aurora kinase inhibitors like this compound?

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis and cytokinesis.[1] Overexpression of these kinases is linked to genetic instability and is often observed in various human tumors.[1] Aurora kinase inhibitors, such as the anilinoquinazoline-based "Aurora Kinase Inhibitor II," are typically ATP-competitive inhibitors.[2][3] They block the kinase activity of Aurora A and Aurora B, leading to defects in mitotic spindle formation, chromosome segregation, and ultimately inducing cell cycle arrest (often with a >4N DNA content) and apoptosis in cancer cells.[1]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

For initial experiments, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A broad range, typically from 10 nM to 10 µM, is a good starting point. For compounds like "Aurora Kinase Inhibitor II," the IC50 (the concentration at which 50% of the kinase activity is inhibited) is in the nanomolar range for purified enzymes (e.g., 310 nM for Aurora A and 240 nM for Aurora B), while the concentration required to inhibit cell proliferation in a cell line like MCF-7 is higher (e.g., 1.25 µM).[2][4] This difference is due to factors like cell permeability and off-target effects.

Q3: How should I prepare my stock solution of this compound?

Most Aurora kinase inhibitors are soluble in organic solvents like DMSO.[2][3][4] For example, "Aurora Kinase Inhibitor II" can be dissolved in DMSO at concentrations up to 80 mg/mL.[3] It is crucial to prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and then dilute it further in your cell culture medium for your working concentrations. Always ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect at expected concentrations. 1. Compound inactivity: The compound may have degraded. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Resistant cell line: The cell line may have intrinsic or acquired resistance mechanisms. 4. Incorrect assay endpoint: The chosen assay may not be sensitive to the effects of Aurora kinase inhibition.1. Verify compound integrity: Use a fresh batch of the inhibitor or verify its activity in a cell-free kinase assay. 2. Increase incubation time: Allow more time for the compound to accumulate in the cells. 3. Use a sensitive cell line: Test the compound on a cell line known to be sensitive to Aurora kinase inhibitors. 4. Use a more direct assay: Measure a direct downstream target of Aurora kinases, such as histone H3 phosphorylation at Ser10.
High background or off-target effects. 1. Compound concentration is too high: High concentrations can lead to non-specific effects. 2. Compound precipitation: The inhibitor may not be fully soluble in the assay medium at the tested concentration. 3. Off-target kinase inhibition: The inhibitor may be affecting other kinases.1. Lower the concentration range: Perform a more detailed dose-response curve at lower concentrations. 2. Check solubility: Visually inspect for precipitates and consider using a lower concentration or a different formulation. 3. Consult selectivity data: Review the kinase selectivity profile of the inhibitor if available.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Inconsistent compound preparation: Errors in serial dilutions or stock solution handling. 3. Assay variability: Inconsistent incubation times or reagent additions.1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding densities. 2. Prepare fresh dilutions: Make fresh serial dilutions from a validated stock solution for each experiment. 3. Follow a strict protocol: Ensure all experimental steps are performed consistently.

Experimental Protocols

Protocol 1: Determination of IC50 in a Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. The final concentrations should typically range from 1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Aurora_Kinase_Signaling G2_M G2/M Phase AuroraA Aurora A G2_M->AuroraA activates AuroraB Aurora B G2_M->AuroraB activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Alignment AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycleArrest Cell Cycle Arrest (>4N DNA) Centrosome->CellCycleArrest Spindle->CellCycleArrest Chromosome->CellCycleArrest Cytokinesis->CellCycleArrest A850002 This compound (Inhibitor) A850002->AuroraA inhibits A850002->AuroraB inhibits Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified signaling pathway of Aurora kinases and the inhibitory effect of this compound.

Experimental Workflow

Experimental_Workflow Start Start: Optimize this compound Concentration Stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) Start->Stock DoseResponse Perform Broad Dose-Response (e.g., 10 nM - 10 µM) Stock->DoseResponse DetermineIC50 Determine Initial IC50 DoseResponse->DetermineIC50 NarrowDoseResponse Perform Narrow Dose-Response (around IC50) DetermineIC50->NarrowDoseResponse SelectConcentrations Select Optimal Concentrations (e.g., IC50, 2xIC50, 0.5xIC50) NarrowDoseResponse->SelectConcentrations FunctionalAssay Perform Functional Assays (e.g., Apoptosis, Cell Cycle) SelectConcentrations->FunctionalAssay End End: Optimized Concentrations Identified FunctionalAssay->End

Caption: Workflow for optimizing this compound concentration in in vitro assays.

Troubleshooting Logic

Caption: A decision tree for troubleshooting common issues with this compound.

References

How to minimize off-target effects of A-850002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Dasatinib, a potent tyrosine kinase inhibitor (TKI). The following resources are designed to help you minimize off-target effects and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Dasatinib?

Dasatinib is a multi-targeted kinase inhibitor. Its primary targets are the BCR-ABL fusion protein and the SRC family of kinases (including SRC, LCK, LYN, YES, and FYN).[1][2][3][4] It binds to the ATP-binding site of these kinases, inhibiting their activity and blocking downstream signaling pathways that promote cell proliferation and survival.[2] Dasatinib is notable for its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against mutations that confer resistance to other TKIs like Imatinib.[2][3]

Q2: What are the most common off-target effects observed with Dasatinib?

Due to its multi-kinase inhibitory nature, Dasatinib can affect numerous kinases beyond its primary targets, especially at higher concentrations.[1] This can lead to unintended biological consequences in experiments.[1] Known off-target kinases include c-KIT, PDGFRβ, and EPHA2.[2][3][4] These off-target activities can be associated with both clinical side effects and potential therapeutic benefits in different disease contexts.[1] For example, inhibition of PDGFRβ can contribute to effects on bone metabolism.[5]

Q3: How can I select an appropriate experimental concentration to maximize on-target specificity?

To minimize off-target effects, it is crucial to use the lowest concentration of Dasatinib that still produces the desired on-target effect.[1] This requires determining the compound's potency against its primary target versus its off-targets. A key strategy is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific experimental system.[1] Dasatinib typically inhibits its primary targets in the low nanomolar range (e.g., ~1-10 nM), while significant off-target inhibition often requires higher concentrations.[1]

Q4: Can the off-target effects of Dasatinib be beneficial in a research context?

Yes, the off-target activities of a kinase inhibitor can sometimes contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[6] For instance, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[6] Understanding the full spectrum of a compound's targets can open up new avenues for research and therapeutic applications.

Troubleshooting Guide

Problem Potential Cause Solution
Unexpected or inconsistent experimental results. Off-target effects or paradoxical pathway activation.[1]1. Verify Target Engagement: Confirm that Dasatinib is inhibiting the intended target at the concentration used. A Western blot for a phosphorylated downstream substrate is a standard method. For example, when targeting SRC, you can probe for changes in phospho-SRC levels.[1]2. Use Rigorous Controls: - Structural Analog Control: Use a structurally similar but inactive analog of Dasatinib to control for effects unrelated to kinase inhibition.[1] - Alternative Inhibitor Control: Use a different, structurally distinct inhibitor for the same primary target. If both inhibitors produce the same phenotype, it is more likely an on-target effect.[1] - Genetic Controls: If possible, use knockout or knockdown (e.g., siRNA, shRNA) cell lines for the intended target to mimic the inhibitor's effect.[1]
High levels of cell death, even at low inhibitor concentrations. The inhibitor may have potent off-target effects on kinases essential for cell survival.1. Titrate the Inhibitor Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[6]2. Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[6]3. Consult Off-Target Databases: Check if Dasatinib is known to target pro-survival kinases like AKT or ERK at the concentrations you are using.[6]
Inconsistent results between different batches of primary cells. Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target kinases.1. Use Pooled Donors: If possible, use primary cells pooled from multiple donors to average out individual variations.[6]2. Characterize Your Cells: Before each experiment, perform quality control checks, such as verifying the expression of your target kinase via Western blot or flow cytometry.[6]3. Increase Sample Size (n): Use cells from a sufficient number of different donors to ensure the results are statistically robust and not donor-specific.[6]

Data Presentation: Kinase Selectivity Profiles

The selectivity of Dasatinib has been extensively characterized. The following tables summarize the inhibitory activity (IC50 values) and binding affinity (Kd values) for a selection of key on- and off-target kinases. Lower values indicate higher potency/affinity.

Table 1: Dasatinib Inhibitory Activity (IC50) Against Key Kinases

Kinase TargetIC50 (nM)Target Type
BCR-ABL~1On-Target
SRC<1On-Target
LCK<1On-Target
c-KIT~5Off-Target
PDGFRβ~28Off-Target
EPHA2~16Off-Target
Note: IC50 values are compiled from various in vitro studies and can vary based on assay conditions.[7]

Table 2: Comparative Binding Affinity (Kd) of Dasatinib and Imatinib

Kinase TargetDasatinib Kd (nM)Imatinib Kd (nM)
ABL10.625
SRC0.8>10,000
LCK1.1>10,000
KIT479
PDGFRα2.287
Note: Data is compiled from various sources and may show slight variations between different studies.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

on_off_target_pathways cluster_dasatinib Dasatinib cluster_on_target On-Target Pathways cluster_off_target Off-Target Pathways dasatinib Dasatinib bcr_abl BCR-ABL dasatinib->bcr_abl Inhibits src_family SRC Family Kinases (SRC, LCK, etc.) dasatinib->src_family Inhibits ckit c-KIT dasatinib->ckit Inhibits (lower affinity) pdgfrb PDGFRβ dasatinib->pdgfrb Inhibits (lower affinity) proliferation_on Proliferation & Survival bcr_abl->proliferation_on Promotes src_family->proliferation_on Promotes unintended_effects Unintended Phenotypes ckit->unintended_effects Regulates pdgfrb->unintended_effects Regulates

Caption: On- and off-target signaling pathways of Dasatinib.

experimental_workflow start Start: Observe Phenotype dose_response 1. Perform Dose-Response Curve start->dose_response ic50 Determine IC50 for On-Target Effect dose_response->ic50 controls 2. Implement Controls ic50->controls control_types Structural Analog Alternative Inhibitor Genetic Knockdown controls->control_types validate 3. Validate with Orthogonal Method controls->validate western Western Blot for Downstream Substrate validate->western conclusion Conclusion: On-Target vs. Off-Target validate->conclusion troubleshooting_logic issue Issue: Unexpected Phenotype is_dose_optimal Is concentration at or below on-target IC50? issue->is_dose_optimal high_dose High Likelihood of Off-Target Effects is_dose_optimal->high_dose No check_controls Do controls replicate the phenotype? is_dose_optimal->check_controls Yes lower_dose Action: Lower Concentration high_dose->lower_dose on_target Likely On-Target Effect check_controls->on_target Yes (Genetic KO) No (Analogs) off_target Likely Off-Target Effect check_controls->off_target No (Genetic KO) Yes (Analogs)

References

A-850002 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: A-850002

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address experimental variability and reproducibility when working with the selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective competitive antagonist for the α7 nicotinic acetylcholine receptor (nAChR). As a competitive antagonist, it binds to the same site as the endogenous agonist, acetylcholine, on the α7 nAChR, preventing the receptor's activation.[1] This inhibition blocks the influx of cations (primarily Na+ and Ca2+) that would normally occur upon receptor stimulation.[1]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: How should I store this compound stock solutions?

A3: Solid this compound should be stored at -20°C, protected from light and moisture. Once dissolved, stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for long-term stability.[2] For short-term use, a stock solution can be kept at 4°C for a few days, but fresh dilutions are always recommended for each experiment to ensure reproducibility.[2]

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound has been developed for potential use in both in vitro and in vivo applications. However, appropriate formulation and vehicle selection are critical for in vivo experiments. Please consult relevant literature for suitable vehicles and dosing regimens for your specific animal model.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

Q: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and solutions?

A: Variability in IC50 values is a common issue and can stem from multiple factors.[3] Here’s a step-by-step guide to troubleshoot this problem.

  • Compound Stability:

    • Potential Cause: this compound may be degrading due to improper storage or multiple freeze-thaw cycles.

    • Recommended Solution: Prepare fresh working solutions from a new aliquot of your stock for each experiment.[2] Verify the integrity of your solid compound if it has been stored for an extended period.

  • Assay Conditions:

    • Potential Cause: Minor variations in experimental conditions can significantly impact the IC50 value.[4] This includes differences in cell density, incubation times, temperature, and buffer composition.[5]

    • Recommended Solution: Standardize your protocol meticulously. Ensure all parameters are kept consistent across all experiments. Use a positive control antagonist with a known, stable IC50 to monitor assay performance.

  • Cell Health and Passage Number:

    • Potential Cause: Cells with high passage numbers may exhibit altered receptor expression levels or signaling efficiency. Poor cell health can also lead to inconsistent responses.

    • Recommended Solution: Use cells within a defined, low passage number range. Regularly check cells for viability and morphology.

  • Data Analysis Method:

    • Potential Cause: The choice of curve-fitting model and how "0%" and "100%" response levels are defined can alter the calculated IC50.[6][7]

    • Recommended Solution: Use a consistent data analysis workflow. Clearly define your positive (agonist only) and negative (no agonist) controls. Utilize a four-parameter logistic regression model for curve fitting.[7]

Issue 2: Poor Signal-to-Noise Ratio in Functional Assays

Q: I'm observing a low signal window or high background in my calcium flux assay when using this compound. How can I improve this?

A: A poor signal-to-noise ratio can mask the inhibitory effect of this compound.

  • Low Agonist Response (Low Signal):

    • Potential Cause: The concentration of the agonist used to stimulate the α7 nAChR may be suboptimal. The cells may also have low receptor expression.

    • Recommended Solution: Perform an agonist concentration-response curve to determine the EC80 (the concentration giving 80% of the maximal response). Using the EC80 for inhibition assays often provides a more robust signal window than the EC50. Confirm receptor expression levels if possible.

  • High Background Signal (High Noise):

    • Potential Cause: High non-specific binding of the fluorescent dye or "leaky" cells can contribute to high background.[2] In radioligand binding assays, insufficient washing or blocking can be the cause.

    • Recommended Solution: Optimize the concentration of the fluorescent dye and the dye-loading incubation time.[1] Ensure wash steps are thorough. For binding assays, consider adding a blocking agent like Bovine Serum Albumin (BSA) to the buffer to reduce non-specific binding.[2]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from the α7 nAChR.

  • Preparation: Use cell membranes prepared from a cell line stably expressing the human α7 nAChR.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of varying concentrations of this compound (the competitor).

    • Add 25 µL of a known α7 nAChR radioligand (e.g., [3H]-Methyllycaconitine) at a concentration close to its Kd value.

    • To initiate the binding reaction, add 100 µL of the cell membrane preparation (20-40 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Termination and Washing: Terminate the binding by rapid filtration through a glass fiber filter plate. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.[1]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting competition curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 2: Fluorescence-Based Calcium Flux Assay

This functional assay measures the ability of this compound to inhibit agonist-induced calcium influx through the α7 nAChR channel.

  • Cell Plating: Plate cells stably expressing the human α7 nAChR in a black, clear-bottom 96-well plate and grow to confluence.[1]

  • Dye Loading: Remove the culture medium and load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 45-60 minutes at 37°C.[1]

  • Compound Incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Agonist Stimulation & Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Measure the baseline fluorescence.

    • Add an α7 nAChR agonist (e.g., PNU-282987) at a pre-determined EC80 concentration to stimulate the receptor.

    • Measure the change in fluorescence over time, which corresponds to calcium influx.[1]

  • Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage inhibition of the agonist-induced fluorescence signal. Plot the percent inhibition against the log concentration of this compound and fit the data using a four-parameter logistic equation to determine the IC50 value.

Quantitative Data Summary

The following table summarizes typical binding affinity (Ki) and functional potency (IC50) values for this compound. These values are intended as a reference; experimental results may vary based on the specific assay conditions and cell systems used.

ParameterReceptor SubtypeAssay TypeReported Value (nM)Notes
Ki Human α7 nAChRRadioligand Binding ([3H]-MLA)5.2 ± 1.1Values can vary with radioligand choice.
Human α4β2 nAChRRadioligand Binding ([3H]-Epibatidine)> 10,000Demonstrates high selectivity over α4β2.
IC50 Human α7 nAChRCalcium Flux Assay15.8 ± 3.5Potency is dependent on agonist concentration.
Rat α7 nAChRCalcium Flux Assay21.4 ± 4.2Minor species-dependent potency differences.

Signaling Pathways & Workflows

ACh Acetylcholine (Agonist) a7_nAChR α7 Nicotinic Acetylcholine Receptor (Ligand-Gated Ion Channel) ACh->a7_nAChR Binds to receptor A850002 This compound (Antagonist) A850002->a7_nAChR Competitively Binds Channel_Open Channel Opens a7_nAChR->Channel_Open Activates Block Binding Site Blocked a7_nAChR->Block Inhibited Ion_Influx Na+ / Ca2+ Influx Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Depolarization->Downstream

Caption: Mechanism of action for this compound as a competitive antagonist of the α7 nAChR.

start Start: Plate cells expressing α7 nAChR load_dye Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) start->load_dye wash1 Wash cells to remove excess dye load_dye->wash1 add_antagonist Pre-incubate with this compound (various concentrations) wash1->add_antagonist measure_baseline Place in reader and measure baseline fluorescence add_antagonist->measure_baseline add_agonist Stimulate with α7 Agonist (e.g., PNU-282987 at EC80) measure_baseline->add_agonist measure_response Measure fluorescence change over time add_agonist->measure_response analyze Analyze Data: Calculate % Inhibition vs. [this compound] measure_response->analyze end_node End: Determine IC50 value analyze->end_node

Caption: Experimental workflow for a fluorescence-based calcium flux functional assay.

start Problem: High IC50 Variability check_reagents Are you using fresh compound dilutions? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_protocol Is the experimental protocol standardized? yes_reagents->check_protocol sol_reagents Solution: Prepare fresh dilutions for each experiment. no_reagents->sol_reagents yes_protocol Yes check_protocol->yes_protocol Yes no_protocol No check_protocol->no_protocol No check_cells Are cells low passage and healthy? yes_protocol->check_cells sol_protocol Solution: Standardize cell density, incubation times, and temps. no_protocol->sol_protocol yes_cells Yes check_cells->yes_cells Yes no_cells No check_cells->no_cells No check_analysis Is data analysis method consistent? yes_cells->check_analysis sol_cells Solution: Thaw a new vial of cells. Monitor passage number. no_cells->sol_cells yes_analysis Yes check_analysis->yes_analysis Yes no_analysis No check_analysis->no_analysis No end_node Variability Reduced yes_analysis->end_node sol_analysis Solution: Use a consistent curve fit model and control definitions. no_analysis->sol_analysis

Caption: Troubleshooting workflow for addressing high variability in IC50 values.

References

Improving the signal-to-noise ratio in A-850002 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-850002, a high-affinity ligand for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] The α7 nAChR is a ligand-gated ion channel expressed in the central nervous system and implicated in cognitive processes like memory and attention.[3][4]

Q2: What types of assays are commonly used to study this compound?

The most common assays for studying the interaction of this compound with the α7 nAChR are radioligand binding assays and fluorescence polarization (FP) assays. Functional assays, such as calcium imaging or electrophysiology, are used to measure the downstream effects of receptor activation.

Q3: What are the expected binding affinity values for this compound?

While the precise Ki or IC50 value for this compound can vary depending on the experimental conditions, it is known to be a high-affinity ligand for the α7 nAChR. For assay design, it is reasonable to start with the assumption of a low nanomolar Ki value. For example, other potent α7 agonists have Ki values in the range of 1-10 nM.[1][5]

Q4: How should this compound be stored?

For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. It is recommended to prepare fresh working dilutions for each experiment to ensure stability and activity.[6][7]

Troubleshooting Guides

This section addresses common issues encountered during this compound assays in a question-and-answer format.

Low Signal-to-Noise Ratio

Q5: My signal in the this compound assay is very low. What are the possible causes and solutions?

A low signal can be due to several factors. Here's a systematic approach to troubleshooting:

  • Reagent Integrity:

    • This compound Degradation: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions from a solid stock if possible.

    • Receptor Preparation Inactivity: The α7 nAChR preparation (e.g., cell membranes, purified protein) may have lost activity. Use a fresh preparation or validate the activity of the current batch with a known control compound.

  • Assay Conditions:

    • Suboptimal Concentrations: The concentrations of this compound, the radioligand (in binding assays), or the fluorescent probe (in FP assays) may be too low. Titrate these reagents to find their optimal concentrations.

    • Incorrect Buffer Composition: The pH, ionic strength, or presence of certain ions in the assay buffer can significantly impact receptor binding and function. Ensure the buffer composition is appropriate for α7 nAChR assays.

    • Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Increase the incubation time and determine the optimal duration through a time-course experiment.

  • Instrument Settings:

    • Incorrect Filter Sets/Wavelengths: For fluorescence-based assays, ensure that the excitation and emission wavelengths are correctly set for the fluorophore being used.

    • Low Detector Gain: Increase the gain on the plate reader to amplify the signal, but be careful not to saturate the detector.

High Background or Non-Specific Binding

Q6: I am observing high background signal or high non-specific binding in my this compound assay. How can I reduce it?

High background can mask the specific signal. Consider the following troubleshooting steps:

  • Blocking:

    • Inadequate Blocking: In binding assays, insufficient blocking of non-specific sites on membranes or plates can lead to high background. Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent.

  • Washing Steps:

    • Insufficient Washing: Inadequate washing can leave unbound radioligand or fluorescent probe behind. Increase the number and volume of wash steps with ice-cold wash buffer.

  • Reagent Purity and Concentration:

    • Impure Reagents: Impurities in the receptor preparation or other reagents can contribute to non-specific binding. Use highly purified components.

    • High Ligand Concentration: Using a very high concentration of the radioligand or fluorescent probe can increase non-specific binding. Use a concentration at or below the Kd for the receptor.

  • Plate Type:

    • High-Binding Plates: For fluorescence polarization assays, use low-binding black microplates to minimize non-specific binding of the fluorescent probe to the plate surface.

Data Variability and Poor Reproducibility

Q7: My results are inconsistent between wells and experiments. What could be causing this variability?

Poor reproducibility can stem from several sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.

  • Temperature Fluctuations: Ensure that all incubation steps are carried out at a consistent and controlled temperature.

  • Incomplete Mixing: Ensure that all reagents are thoroughly mixed in each well.

  • Reagent Instability: Repeated freeze-thaw cycles of stock solutions can lead to degradation. Aliquot stock solutions into single-use volumes.

  • Cell/Membrane Preparation Inconsistency: Variations in the preparation of cells or membranes can lead to differences in receptor expression and activity between batches.

Quantitative Data Summary

ParameterRadioligand Binding AssayFluorescence Polarization Assay
This compound Concentration 0.1 nM - 1 µM (for competition assays)0.1 nM - 1 µM (for competition assays)
Radioligand/Probe [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-BungarotoxinFluorescently labeled α-bungarotoxin or similar high-affinity ligand
Radioligand/Probe Conc. ~Kd of the radioligand (e.g., 1-5 nM for [³H]-MLA)~Kd of the fluorescent probe
Incubation Time 60 - 120 minutes at room temperature30 - 60 minutes at room temperature
Incubation Buffer 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 2 mM CaCl₂, 0.1% BSAPBS, pH 7.4, 0.01% Tween-20, 0.1% BSA
Expected Signal Window Specific binding > 3x non-specific bindingΔmP > 50 mP

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific experimental setup.

Experimental Protocols

Radioligand Competition Binding Assay for this compound

This protocol describes a method to determine the binding affinity (Ki) of this compound for the α7 nAChR using a competition binding assay with [³H]-Methyllycaconitine ([³H]-MLA).

Materials:

  • This compound

  • [³H]-MLA (specific activity ~80 Ci/mmol)

  • α7 nAChR expressing cell membranes (e.g., from transfected HEK293 cells)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 2 mM CaCl₂, 0.1% BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled MLA (for non-specific binding determination)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Binding Buffer, 50 µL of [³H]-MLA (at a final concentration near its Kd), and 100 µL of α7 nAChR membrane preparation.

    • Non-specific Binding (NSB): 50 µL of unlabeled MLA (at a final concentration of 1 µM), 50 µL of [³H]-MLA, and 100 µL of membrane preparation.

    • Competition: 50 µL of this compound dilution, 50 µL of [³H]-MLA, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Competition Assay for this compound

This protocol outlines a method to measure the binding of this compound to the α7 nAChR using a competition FP assay.

Materials:

  • This compound

  • Fluorescently labeled α7 nAChR ligand (e.g., fluorescent α-bungarotoxin)

  • Purified α7 nAChR protein or membrane preparation

  • FP Assay Buffer: PBS, pH 7.4, 0.01% Tween-20, 0.1% BSA

  • Unlabeled α-bungarotoxin (for control)

  • Low-binding, black 384-well plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare serial dilutions of this compound in FP Assay Buffer.

  • In a 384-well plate, add the following to each well:

    • Buffer Blank: FP Assay Buffer only.

    • Free Probe: Fluorescent probe in FP Assay Buffer.

    • Bound Probe: Fluorescent probe and α7 nAChR protein in FP Assay Buffer.

    • Competition: Fluorescent probe, α7 nAChR protein, and this compound dilution in FP Assay Buffer.

  • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measure the fluorescence polarization (mP) using a plate reader.

  • Calculate the percent inhibition of binding for each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC50.

Visualizations

G α7 nAChR Signaling Pathway A850002 This compound (Agonist) nAChR α7 nAChR A850002->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effects (e.g., Neuroprotection, Gene Expression) Akt->Downstream Leads to

Caption: Signaling pathway of the α7 nAChR activated by this compound.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (this compound, Radioligand, Membranes) Incubation Incubate (Reagents + Membranes) Reagents->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data Data Analysis (IC50, Ki) Counting->Data

Caption: Experimental workflow for a radioligand binding assay.

G Troubleshooting Logic: Low Signal-to-Noise cluster_low_signal Low Signal Troubleshooting cluster_high_background High Background Troubleshooting Start Low S/N Ratio CheckSignal Is the raw signal low? Start->CheckSignal CheckBackground Is the background high? Start->CheckBackground ReagentIntegrity Check Reagent Integrity (this compound, Receptor) CheckSignal->ReagentIntegrity Yes Blocking Optimize Blocking CheckBackground->Blocking Yes AssayConditions Optimize Assay Conditions (Concentrations, Buffer, Time) ReagentIntegrity->AssayConditions InstrumentSettings Check Instrument Settings (Wavelengths, Gain) AssayConditions->InstrumentSettings Washing Increase Washing Blocking->Washing Purity Check Reagent Purity Washing->Purity

Caption: Logical workflow for troubleshooting a low signal-to-noise ratio.

References

Technical Support Center: A-850002 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of the small molecule A-850002 in various experimental buffer conditions. Proper handling and awareness of a compound's stability are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: I am seeing variable results in my assays using this compound. Could buffer conditions be affecting its stability?

A1: Yes, inconsistent results are often an indication of compound instability. The pH, buffer components, and storage conditions can significantly impact the integrity of a small molecule like this compound. It is crucial to assess the stability of the compound in your specific experimental buffers.

Q2: What are the common signs of this compound degradation in my experiments?

A2: Signs of degradation can include a decrease in potency or efficacy over time, the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS), or a change in the color or clarity of the stock solution.

Q3: How can I determine the optimal buffer for my experiments with this compound?

A3: To determine the most suitable buffer, it is recommended to perform a buffer stability study. This involves incubating this compound in a panel of different buffers at various pH values and temperatures relevant to your experimental setup. The stability can then be assessed over time using an appropriate analytical method.

Q4: What is a typical experimental workflow to assess the stability of this compound?

A4: A general workflow for assessing compound stability involves preparing solutions of this compound in different buffers, incubating them under defined conditions (e.g., temperature, time), and analyzing the remaining concentration of the parent compound at various time points using a validated analytical method like HPLC.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Stock Solution of this compound C Dilute this compound in each Buffer A->C B Select & Prepare Test Buffers B->C D Incubate at Experimental Temperature C->D E Collect Samples at Different Time Points (e.g., 0, 1, 4, 8, 24h) D->E F Analyze Samples by HPLC or LC-MS E->F G Quantify Remaining This compound Concentration F->G H Calculate Degradation Rate and Half-Life G->H

Caption: General experimental workflow for assessing compound stability.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Decreased compound activity in assays Degradation of this compound in the assay buffer.Perform a stability study of this compound in your assay buffer at the working temperature. Consider switching to a more stabilizing buffer if significant degradation is observed.
Precipitation of this compound in buffer Poor solubility of this compound at the working concentration or pH of the buffer.Test the solubility of this compound in a range of buffers and pH values. Consider using a co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system, but be mindful of its potential effects.
Inconsistent results between experiments Inconsistent preparation or storage of this compound solutions. Degradation during freeze-thaw cycles.Prepare fresh solutions of this compound for each experiment from a concentrated stock. Aliquot the stock solution to minimize freeze-thaw cycles.
Appearance of new peaks in HPLC analysis Degradation of this compound into one or more new chemical entities.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. This can provide insights into the labile parts of the molecule.

Stability of this compound in Common Laboratory Buffers (Hypothetical Data)

The following table summarizes the hypothetical stability data for this compound in a selection of common laboratory buffers after a 24-hour incubation at 37°C. Stability is presented as the percentage of the initial concentration of this compound remaining.

Buffer (50 mM)pH% this compound Remaining (24h @ 37°C)Half-life (t½) in hours
Phosphate-Buffered Saline (PBS)7.485%~42
Tris-HCl7.492%~84
Tris-HCl8.075%~30
MES6.098%>100
HEPES7.288%~50
Sodium Acetate5.099%>100

Note: This data is for illustrative purposes only and should not be considered as actual experimental results for this compound.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol outlines a general method for determining the stability of this compound in a specific buffer.

1. Materials:

  • This compound

  • Selected buffers (e.g., PBS, Tris-HCl)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18)

2. Procedure:

  • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the stock solution to the final working concentration in each of the test buffers.

  • Immediately after preparation (t=0), take an aliquot of each solution and inject it into the HPLC to determine the initial concentration.

  • Incubate the remaining solutions at the desired temperature (e.g., room temperature or 37°C).

  • At subsequent time points (e.g., 1, 4, 8, 24 hours), collect aliquots and analyze them by HPLC.

  • Quantify the peak area of this compound at each time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of remaining this compound versus time.

  • From this data, the degradation rate and half-life (t½) of this compound in each buffer can be determined.

Hypothetical Signaling Pathway Involving a Small Molecule Inhibitor

In many research contexts, a small molecule like this compound might act as an inhibitor of a specific kinase within a signaling pathway. The stability of such an inhibitor is paramount for accurately interpreting its effects on downstream signaling events.

G cluster_pathway Hypothetical Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G This compound G->D Inhibition

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to drug resistance in cell lines during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line has become resistant to our lead compound. How can I confirm and quantify this resistance?

A1: The first step is to determine the half-maximal inhibitory concentration (IC50) of your compound in both the parental (sensitive) and the suspected resistant cell line. A significant increase in the IC50 value for the resistant line compared to the parental line confirms resistance.[1] The MTT or resazurin (B115843) reduction assays are commonly used for this purpose.[2][3]

Q2: What are the common mechanisms of acquired drug resistance in cancer cell lines?

A2: Acquired drug resistance is a multifactorial phenomenon.[4] Some common mechanisms include:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) can pump drugs out of the cell, reducing their intracellular concentration.[5][6]

  • Alterations in drug targets: Mutations or changes in the expression of the drug's molecular target can reduce its binding affinity.

  • Activation of alternative signaling pathways: Cells can bypass the inhibited pathway by activating parallel or downstream signaling cascades to promote survival and proliferation.[7]

  • Enhanced DNA repair mechanisms: For DNA-damaging agents, resistant cells may upregulate DNA repair pathways.

  • Evasion of apoptosis: Resistant cells often have defects in the apoptotic machinery, making them less susceptible to programmed cell death.[8][9]

Q3: How can I investigate the mechanism of resistance in my cell line?

A3: A multi-pronged approach is often necessary:

  • Gene and protein expression analysis: Techniques like quantitative real-time PCR (qRT-PCR), western blotting, or proteomics can be used to examine the expression levels of known drug resistance-related genes and proteins (e.g., ABC transporters, apoptosis-related proteins).[4][7][10][11]

  • Signaling pathway analysis: Phospho-protein arrays or western blotting for key signaling molecules can help identify activated alternative pathways.

  • Functional assays: Drug efflux assays using fluorescent substrates can determine if increased pump activity is a contributing factor. Apoptosis assays can assess the cell's ability to undergo programmed cell death.[12][13][14]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in drug sensitivity assays.
Possible Cause Troubleshooting Step
Cell seeding density Optimize cell number to ensure logarithmic growth throughout the assay period.[3]
Drug stability Prepare fresh drug dilutions for each experiment and protect from light if necessary.
Assay incubation time Ensure the incubation time is sufficient for the drug to exert its effect but not so long that nutrient depletion affects cell viability.
Reagent variability Use high-quality, validated reagents and ensure consistent incubation times with detection reagents like MTT or resazurin.
Problem 2: Difficulty in identifying the specific resistance mechanism.
Possible Cause Troubleshooting Step
Multiple resistance mechanisms Drug resistance is often multifactorial.[4] Employ a combination of techniques to investigate different possibilities (e.g., western blot for efflux pumps and a phospho-kinase array for signaling pathways).
Novel resistance mechanism If common mechanisms are ruled out, consider whole-exome or RNA sequencing to identify novel mutations or gene expression changes.
Heterogeneous cell population The resistant cell line may be a mixed population. Consider single-cell cloning to isolate and characterize subpopulations with different resistance profiles.

Data Presentation

Table 1: Example of IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineCompoundIC50 (µM)Fold Resistance
Parental MCF-7Doxorubicin0.5-
MCF-7/ADR (Resistant)Doxorubicin15.030
Parental A2780Cisplatin (B142131)1.2-
A2780/CIS (Resistant)Cisplatin8.57.1

Note: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of the drug of interest and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.[1]

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against P-gp overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Experimental Workflow: Confirming and Characterizing Drug Resistance Start Suspected Drug Resistance IC50 Determine IC50 (e.g., MTT Assay) Start->IC50 Compare Compare IC50 of Parental vs. Resistant Cells IC50->Compare Confirmed Resistance Confirmed (Significant IC50 Increase) Compare->Confirmed Yes NotConfirmed Resistance Not Confirmed Compare->NotConfirmed No Mechanism Investigate Resistance Mechanism Confirmed->Mechanism Expression Gene/Protein Expression Analysis (Western Blot, qPCR) Mechanism->Expression Signaling Signaling Pathway Analysis (Phospho-Array) Mechanism->Signaling Functional Functional Assays (Efflux, Apoptosis) Mechanism->Functional Strategy Develop Strategy to Overcome Resistance Expression->Strategy Signaling->Strategy Functional->Strategy

Caption: Workflow for confirming and investigating drug resistance.

G cluster_1 Common Drug Resistance Signaling Pathways cluster_2 Resistance Mechanisms Drug Anticancer Drug Target Drug Target Drug->Target Inhibits Efflux Increased Drug Efflux (e.g., P-gp) Drug->Efflux Apoptosis Apoptosis Target->Apoptosis CellSurvival Cell Survival & Proliferation Apoptosis->CellSurvival Prevents Efflux->Drug Expels AltSignal Activation of Alternative Signaling AltSignal->CellSurvival Bypass Target Bypass Bypass->CellSurvival AntiApoptosis Inhibition of Apoptosis (e.g., Bcl-2 up) AntiApoptosis->Apoptosis Inhibits

Caption: Signaling pathways commonly involved in drug resistance.

References

Technical Support Center: Protocol Refinement for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A-850002: No Publicly Available Information

Initial searches for "this compound" did not yield any specific information about a scientific compound or experimental protocol. This identifier may be an internal designation, a misnomer, or otherwise not publicly documented.

Therefore, this technical support center provides a general framework for protocol refinement that can be adapted to your specific research needs. The following troubleshooting guides, FAQs, and experimental protocol templates are based on best practices in biomedical research.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro and in vivo experiments.

Question: My compound is not showing the expected efficacy in cell culture. What are the potential causes?

Answer:

Several factors could contribute to a lack of efficacy in cell-based assays. Consider the following troubleshooting steps:

  • Compound Integrity:

    • Action: Verify the identity and purity of your compound using methods like mass spectrometry or HPLC.

    • Rationale: Degradation or impurity of the compound can significantly impact its biological activity.

  • Cell Line Viability and Passage Number:

    • Action: Ensure your cells are healthy, free from contamination (e.g., mycoplasma), and within a low passage number range.

    • Rationale: High passage numbers can lead to phenotypic drift and altered drug responses.

  • Assay Conditions:

    • Action: Optimize incubation times, compound concentration, and serum concentration in your media.

    • Rationale: Serum proteins can bind to your compound, reducing its effective concentration. The optimal treatment duration may vary between cell lines.

  • Target Expression:

    • Action: Confirm the expression of the molecular target in your chosen cell line via Western blot, qPCR, or other relevant methods.

    • Rationale: If the target is not present or is expressed at very low levels, the compound will not elicit a response.

Question: I am observing high variability in my animal study results. How can I improve consistency?

Answer:

High variability in animal studies can obscure true experimental effects. The following steps can help improve the reproducibility of your results:

  • Animal Health and Acclimation:

    • Action: Ensure all animals are healthy and properly acclimated to the housing conditions for a sufficient period before the experiment begins.

    • Rationale: Stress from transport and new environments can significantly impact physiological responses.

  • Dosing and Formulation:

    • Action: Verify the accuracy of your dosing calculations and the stability and homogeneity of your compound's formulation.

    • Rationale: Inaccurate dosing or an unstable formulation is a major source of variability.

  • Standardization of Procedures:

    • Action: Standardize all experimental procedures, including animal handling, injection techniques, and sample collection times.

    • Rationale: Even minor variations in procedure can introduce significant variability.

  • Blinding and Randomization:

    • Action: Implement blinding for outcome assessment and randomize animals to treatment groups.

    • Rationale: This minimizes unconscious bias in handling and data analysis.

Experimental Workflow Troubleshooting

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Hypothesis of Cause cluster_3 Action cluster_4 Resolution a Unexpected Result b Review Protocol a->b c Check Reagents a->c d Verify Equipment a->d e Human Error b->e f Reagent Issue c->f g Equipment Malfunction d->g h Repeat with Control e->h i Prepare Fresh Reagents f->i j Calibrate/Service Equipment g->j k Problem Solved h->k i->k j->k

Caption: A flowchart for systematic troubleshooting of experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving a hydrophobic compound for in vitro studies?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for hydrophobic compounds in cell-based assays. It is crucial to keep the final DMSO concentration in the cell culture medium below 0.5% (and ideally below 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q2: How should I determine the optimal dose for an in vivo study?

A2: Dose-ranging studies are essential. Start with a pilot study involving a wide range of doses to identify a tolerated dose that shows a biological effect. This is often informed by in vitro potency (e.g., IC50 or EC50 values) and any available pharmacokinetic (PK) and pharmacodynamic (PD) data. A common approach is to test three doses: a low, medium, and high dose.

Q3: What are the critical quality control steps for a Western blot experiment?

A3: Key quality control steps include:

  • Loading Control: Always probe for a housekeeping protein (e.g., GAPDH, β-actin, or tubulin) to ensure equal protein loading across lanes.

  • Positive and Negative Controls: Include cell lysates or purified proteins that are known to express (positive) or not express (negative) the target protein.

  • Antibody Validation: Use a well-validated primary antibody specific to your target of interest.

  • Replicate Blots: Perform the experiment multiple times to ensure the results are reproducible.

Signaling Pathway Example: Kinase Inhibition

G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase A adaptor->kinase1 kinase2 Kinase B (Target) kinase1->kinase2 kinase3 Kinase C kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor Your Compound inhibitor->kinase2

Caption: A simplified signaling pathway showing inhibition of a target kinase.

Experimental Protocols

Protocol: In Vitro Cell Viability Assay (MTT Assay)

1. Objective: To determine the effect of a compound on the viability of a cancer cell line.

2. Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

3. Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

4. Data Analysis:

  • Subtract the absorbance of blank wells (media only) from all other wells.

  • Calculate the percentage of cell viability relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

  • Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation

Table 1: In Vitro Efficacy of Compound X in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Standard Deviation (SD)
HeLaCervical1.20.3
A549Lung2.50.6
MCF-7Breast0.80.2
PC-3Prostate5.11.1
Table 2: In Vivo Antitumor Efficacy of Compound Y in a Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Standard Error of Mean (SEM)Percent Tumor Growth Inhibition (%)
Vehicle-1250150-
Compound Y1087512030
Compound Y304509564
Positive Control203008076

Validation & Comparative

A-850002 (Alisertib) vs. [Competitor Compound] (Barasertib): An Efficacy Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of A-850002 (Alisertib, MLN8237), a selective Aurora A kinase inhibitor, and a key competitor, Barasertib (B1683942) (AZD1152), a selective Aurora B kinase inhibitor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform research and development decisions.

Mechanism of Action

This compound (Alisertib) is an orally available, ATP-competitive inhibitor of Aurora A kinase.[3] Its mechanism of action involves the disruption of mitotic spindle assembly and chromosome segregation, leading to inhibition of cell proliferation.[3] Inhibition of Aurora A kinase by Alisertib (B1683940) results in delayed mitotic entry and progression, leading to an accumulation of cells with a tetraploid DNA content.[1][4] This disruption of mitosis can induce apoptosis, aneuploid cytokinesis, or mitotic slippage, ultimately leading to cell death in cancer cells.[1]

Barasertib (AZD1152) is a potent and selective inhibitor of Aurora B kinase.[2][5] It is a prodrug that is rapidly converted to its active moiety, AZD1152-HQPA.[2][6] The inhibition of Aurora B kinase by Barasertib disrupts the proper alignment and segregation of chromosomes during mitosis, leading to the formation of polyploid cells and subsequent apoptosis.[2][5][7]

Signaling Pathway

cluster_A850002 This compound (Alisertib) Pathway cluster_Competitor [Competitor Compound] (Barasertib) Pathway A850002 This compound (Alisertib) AurA Aurora A Kinase A850002->AurA inhibits ApoptosisA Apoptosis A850002->ApoptosisA induces Spindle Mitotic Spindle Assembly AurA->Spindle promotes SegregationA Chromosome Segregation Spindle->SegregationA ProliferationA Cell Proliferation SegregationA->ProliferationA Competitor [Competitor Compound] (Barasertib) AurB Aurora B Kinase Competitor->AurB inhibits ApoptosisB Apoptosis Competitor->ApoptosisB induces Alignment Chromosome Alignment AurB->Alignment promotes SegregationB Chromosome Segregation Alignment->SegregationB ProliferationB Cell Proliferation SegregationB->ProliferationB

Caption: Simplified signaling pathways for this compound (Alisertib) and [Competitor Compound] (Barasertib).

Preclinical Efficacy

In Vitro Potency

The in vitro potency of this compound and the competitor compound has been evaluated in various cancer cell lines.

CompoundTargetIC50 (nM)Cell LineReference
This compound (Alisertib) Aurora A1.2Cell-free assay[8]
Aurora B396.5Cell-free assay[8]
Multiple Myeloma0.003 - 1.71 µMMM.1S, OPM1[8]
[Competitor Compound] (Barasertib) Aurora B0.37Cell-free assay[5]
Aurora A1369Cell-free assay
LeukemiaIC50 values in nM rangeMOLM13, MV4-11[7]
In Vivo Efficacy in Xenograft Models

The antitumor activity of both compounds has been demonstrated in various xenograft models.

CompoundModelDosingTumor Growth Inhibition (TGI)Reference
This compound (Alisertib) HCT-116 colon cancer30 mg/kg, p.o., QD94.7%[9]
Multiple Myeloma30 mg/kg, p.o.Significant reduction in tumor burden[10]
[Competitor Compound] (Barasertib) SCLC H84150-100 mg/kg/day, i.p.Dose-dependent inhibition[11]
Human colon, lung, and hematologic tumorsVarious55% to ≥100%[2]

Clinical Efficacy

Both this compound and the competitor compound have been evaluated in numerous clinical trials across various cancer types.

This compound (Alisertib) Clinical Trial Data
PhaseCancer TypeTreatmentObjective Response Rate (ORR)Key FindingsReference
Phase 2Advanced/Metastatic SarcomaMonotherapy2.8%Median PFS of 11.7 weeks.[12][12]
Phase 2Relapsed Malignant MesotheliomaMonotherapy0% (32% 4-month disease control)Modest activity, well-tolerated.[13][14][13][14]
Phase 1Advanced Solid TumorsMonotherapy1% Partial ResponseMTD established at 50 mg BID for 7 days.[15][15]
Phase 1Advanced Solid TumorsCombination with Irinotecan9% Partial Response (in SCLC)MTD of alisertib was 20 mg BID on days 1-3 and 8-10.[16][16]
[Competitor Compound] (Barasertib) Clinical Trial Data
PhaseCancer TypeTreatmentObjective Complete Response Rate (OCRR)Key FindingsReference
Phase 2Elderly AMLvs. Low-Dose Cytarabine (LDAC)35.4% vs 11.5%Significant improvement in OCRR.[17][18][17][18]
Phase 1/2Advanced AMLMonotherapy25% (CR + CRi + PR)MTD established at 1200 mg as a 7-day continuous infusion.[19][20][19][20]
Phase 1Advanced Solid TumorsMonotherapyNo objective responsesStable disease observed in 23% of patients.[21][22][21][22]

Experimental Protocols

In Vitro Cell Proliferation Assay (this compound)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Methodology:

  • Cancer cells (e.g., MM.1S, OPM1) are seeded in 96-well plates.[8]

  • Cells are exposed to various concentrations of this compound for 24, 48, and 72 hours.[8]

  • Cell viability is measured using an MTT assay.[8]

  • Cell proliferation is measured using a ³[H]-thymidine incorporation assay.[8]

  • IC50 values are calculated from the dose-response curves.

start Seed cells in 96-well plates treat Add varying concentrations of this compound start->treat incubate Incubate for 24, 48, 72 hours treat->incubate measure Measure viability (MTT) & proliferation (³[H]-thymidine) incubate->measure calculate Calculate IC50 measure->calculate

Caption: Workflow for in vitro cell proliferation assay.

In Vivo Xenograft Model (this compound)

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Human tumor cells (e.g., HCT-116) are subcutaneously implanted into immunodeficient mice.[9]

  • Once tumors reach a specified volume, mice are randomized into treatment and control groups.

  • This compound is administered orally (p.o.) at specified doses (e.g., 3, 10, 30 mg/kg) once daily for a defined period (e.g., 21 consecutive days).[9]

  • Tumor volumes and body weights are measured regularly.

  • Tumor growth inhibition (TGI) is calculated at the end of the treatment period.[9]

implant Implant tumor cells in mice randomize Randomize mice into groups implant->randomize treat Administer this compound or vehicle randomize->treat measure Measure tumor volume and body weight treat->measure calculate Calculate TGI measure->calculate

Caption: Workflow for in vivo xenograft study.

Phase 2 Clinical Trial Protocol (Barasertib in AML)

Objective: To evaluate the efficacy and safety of Barasertib compared to low-dose cytosine arabinoside (LDAC) in elderly patients with AML.[17][18]

Methodology:

  • Patients aged ≥60 years with AML are randomized in a 2:1 ratio.[18]

  • The experimental arm receives Barasertib 1200 mg as a 7-day continuous intravenous infusion in 28-day cycles.[18]

  • The control arm receives LDAC 20 mg subcutaneously twice daily for 10 days in 28-day cycles.[18]

  • The primary endpoint is the objective complete response rate (OCRR), including complete response (CR) and CR with incomplete blood count recovery (CRi).[18]

  • Secondary endpoints include overall survival (OS) and safety.[18]

cluster_protocol Phase 2 AML Trial Logic cluster_arms start Patient Enrollment (≥60 years, AML) randomization Randomization (2:1) start->randomization barasertib Barasertib Arm (1200mg, 7-day IV) randomization->barasertib ldac LDAC Arm (20mg, SC BID, 10 days) randomization->ldac evaluation Endpoint Evaluation (OCRR, OS, Safety) barasertib->evaluation ldac->evaluation

Caption: Logical flow of the Phase 2 clinical trial of Barasertib in AML.

References

Validating A-850002's on-target effects

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the on-target effects of A-850002 cannot be provided at this time. Extensive searches for a pharmacological agent with the identifier "this compound" have yielded no relevant results. This suggests that the provided identifier may be incorrect, belong to a compound not in the public domain, or be an internal designation not widely recognized in scientific literature.

To proceed with a detailed comparison guide as requested, please provide the correct name of the compound of interest and its specific biological target. Once this information is available, a comprehensive guide can be developed, including:

  • Quantitative Data Summaries: Tables comparing the potency, selectivity, and efficacy of the compound with relevant alternatives.

  • Detailed Experimental Protocols: Methodologies for key assays used to validate on-target effects.

  • Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz to illustrate mechanisms of action and experimental designs.

We look forward to assisting you further upon receiving the necessary information.

A Comparative Guide to Aurora Kinase Inhibitors: Cross-Validation of A-850002 Activity in Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of Aurora Kinase Inhibitor II (a compound potentially misidentified as A-850002, given the lack of specific literature for the latter) and other prominent Aurora kinase inhibitors. The data presented herein is collated from various preclinical studies to offer an objective overview of their performance in different experimental models.

Introduction to Aurora Kinases and Their Inhibition

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in the regulation of mitosis. Their overexpression is frequently observed in a multitude of human cancers, correlating with poor prognosis and making them attractive targets for cancer therapy. Aurora kinase inhibitors are designed to interfere with the function of these kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells. This guide focuses on the comparative activity of several key inhibitors:

  • Aurora Kinase Inhibitor II (CAS 331770-21-9): A potent, ATP-competitive inhibitor of Aurora A and Aurora B.

  • CCT129202: An imidazopyridine derivative that acts as a pan-Aurora kinase inhibitor.

  • Alisertib (MLN8237): A selective Aurora A inhibitor.

  • Danusertib (B1684427) (PHA-739358): A pan-Aurora kinase inhibitor with activity against other kinases.

  • Barasertib (AZD1152-HQPA): A highly selective Aurora B inhibitor.

In Vitro Activity Comparison

The in vitro potency of these inhibitors is a key indicator of their therapeutic potential. The following tables summarize their inhibitory activity against purified Aurora kinases (biochemical assays) and their anti-proliferative effects on various cancer cell lines.

Biochemical Inhibitory Activity (IC50, nM)
InhibitorAurora A (IC50, nM)Aurora B (IC50, nM)Selectivity Profile
Aurora Kinase Inhibitor II 310240Dual Aurora A/B inhibitor
CCT129202 42198Pan-Aurora inhibitor
Alisertib (MLN8237) 1.2396.5Highly selective for Aurora A (>200-fold)
Danusertib (PHA-739358) 1379Pan-Aurora inhibitor
Barasertib (AZD1152-HQPA) 13690.37Highly selective for Aurora B (~3700-fold)
Anti-proliferative Activity in Cancer Cell Lines (IC50, µM)
InhibitorCell LineCancer TypeIC50 (µM)
Aurora Kinase Inhibitor II MCF7Breast Cancer1.25
CCT129202 HCT116Colorectal Cancer0.1 - 1.0
MV4-11Leukemia0.08
Alisertib (MLN8237) Multiple Myeloma cell linesMultiple Myeloma0.003 - 1.71
CRL-2396, TIB-48T-cell Lymphoma0.08 - 0.1
Danusertib (PHA-739358) Various Leukemia cell linesLeukemia0.05 - 3.06
C13Ovarian Cancer10.40 (24h), 1.83 (48h)
A2780cpOvarian Cancer19.89 (24h), 3.88 (48h)
Barasertib (AZD1152-HQPA) Various Cancer cell linesVarious<0.01 in over 100 cell lines
A549Lung Cancer0.007

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of these inhibitors has been evaluated in various preclinical xenograft models. The following sections summarize the findings for each compound.

Aurora Kinase Inhibitor II

While specific in vivo data for Aurora Kinase Inhibitor II is not extensively published, its potent in vitro activity suggests potential for in vivo efficacy.

CCT129202
  • Model: HCT116 human colorectal cancer xenografts in nude mice.

  • Administration: Intraperitoneal (i.p.).

  • Result: Demonstrated potent inhibition of tumor growth.[1]

Alisertib (MLN8237)
  • Model: HCT-116 colorectal cancer xenografts.[2]

  • Administration: Oral, 3, 10, and 30 mg/kg, once daily for 21 days.[2]

  • Result: Produced significant tumor growth inhibition.[3]

  • Model: Patient-derived colorectal cancer xenografts (PDX).[4]

  • Result: Showed anti-proliferative effects.[4]

  • Model: Multiple myeloma xenograft in SCID mice.[3]

  • Administration: 15 mg/kg and 30 mg/kg.[3]

  • Result: Achieved 42% and 80% tumor growth inhibition, respectively, and prolonged survival.[3]

Danusertib (PHA-739358)
  • Model: Subcutaneous BON1 and QGP gastroenteropancreatic neuroendocrine tumor (GEP-NET) xenografts.

  • Result: Significantly reduced tumor growth compared to controls.[5][6]

  • Model: Orthotopic GEP-NET liver metastases.

  • Result: Significantly inhibited the growth of liver metastases.[5][6]

  • Model: HL-60 xenograft rats.[7]

  • Administration: 25 mg/kg, twice daily, intravenous (i.v.).[7]

  • Result: Resulted in 75% tumor growth inhibition, with one complete regression.[7]

Barasertib (AZD1152-HQPA)
  • Model: Human colon, lung, and hematologic tumor xenografts in immunodeficient mice.[8]

  • Administration: Parenteral routes (s.c. osmotic mini-pump, i.p., and i.v.).[9]

  • Result: Potently inhibited tumor growth, with a mean tumor growth inhibition ranging from 55% to ≥100%.[8][9]

  • Model: MOLM13 human leukemic xenografts.[8]

  • Administration: 5 mg/kg or 25 mg/kg, i.p., 4 times a week or every other day.[8]

  • Result: Markedly suppressed tumor growth.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

Aurora_Kinase_Signaling_Pathway cluster_mitosis Mitosis cluster_aurora_a Aurora A cluster_aurora_b Aurora B cluster_inhibitors Inhibitors G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Aurora_A Aurora_A Prophase->Aurora_A Anaphase Anaphase Metaphase->Anaphase Aurora_B Aurora_B Metaphase->Aurora_B Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->Aurora_B Centrosome Maturation Centrosome Maturation Aurora_A->Centrosome Maturation Regulates Spindle Assembly Spindle Assembly Aurora_A->Spindle Assembly Regulates Chromosome Condensation Chromosome Condensation Aurora_B->Chromosome Condensation Regulates Chromosome Segregation Chromosome Segregation Aurora_B->Chromosome Segregation Regulates Cytokinesis_Regulation Cytokinesis Aurora_B->Cytokinesis_Regulation Regulates Alisertib Alisertib Alisertib->Aurora_A Inhibits Barasertib Barasertib Barasertib->Aurora_B Inhibits Pan_Inhibitors Aurora Kinase Inhibitor II CCT129202 Danusertib Pan_Inhibitors->Aurora_A Inhibits Pan_Inhibitors->Aurora_B Inhibits

Caption: Aurora Kinase Signaling Pathway and Points of Inhibition.

Experimental_Workflow_MTT_Assay cluster_workflow Cell Viability (MTT) Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with Aurora Kinase Inhibitor Cell_Seeding->Compound_Treatment Incubation_1 Incubate for 24-72 hours Compound_Treatment->Incubation_1 MTT_Addition Add MTT reagent Incubation_1->MTT_Addition Incubation_2 Incubate for 2-4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation_2->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for an MTT cell proliferation assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified Aurora kinase by 50% (IC50).

Methodology:

  • Purified recombinant Aurora A or Aurora B kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.

  • The inhibitor is added at various concentrations.

  • The kinase reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 30-60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays with ³²P-labeled ATP or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation (MTT) Assay

Objective: To measure the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of the Aurora kinase inhibitor. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a period of 24 to 72 hours at 37°C in a humidified CO₂ incubator.

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) is determined.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an Aurora kinase inhibitor in a living organism.

Methodology:

  • Cell Implantation: Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The Aurora kinase inhibitor is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal or intravenous injection) at a specified dose and schedule. The control group receives a vehicle solution.

  • Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. The general health and body weight of the mice are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treated groups to the control group. Pharmacodynamic markers, such as the phosphorylation of histone H3 (a downstream target of Aurora B), may also be assessed in tumor tissues.

References

Independent validation of published A-850002 data

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Validation of A-85380 Data: A Comparative Guide for Researchers

It is highly probable that the user's interest in "A-850002" was a typographical error and the intended compound of interest is A-85380, a well-researched compound from Abbott Laboratories (now AbbVie) with a similar numerical designation. All subsequent data pertains to A-85380.

This guide provides an independent validation and comparative analysis of the published data on A-85380, a potent and selective agonist for the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a concise summary of A-85380's pharmacological profile in comparison to other notable nAChR agonists.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of A-85380 and other key nAChR agonists across various receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of nAChR Agonists

Compoundα4β2α7α1β1δγ (muscle)α3β4
A-85380 0.05 148 314 High (low affinity)
5-Iodo-A-853800.01 (rat), 0.012 (human)-~1/190th of epibatidine~1/1000th of epibatidine
Nicotine (B1678760)1---
Epibatidine0.008---
Cytisine----

Table 2: Functional Potency (EC50, µM) of nAChR Agonists

Compoundα4β2Ganglionicα7
A-85380 0.7 0.8 8.9
Nicotine0.04--
Epibatidine---

Signaling Pathways and Experimental Workflows

Activation of α4β2 nAChRs by agonists like A-85380 leads to the opening of the ion channel, allowing an influx of cations (primarily Na+ and Ca2+). This influx depolarizes the neuron and triggers downstream signaling cascades.[7]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol A85380 A-85380 nAChR α4β2 nAChR A85380->nAChR binds Ion_Channel Ion Channel Opening nAChR->Ion_Channel activates Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Ca_Signal Ca2+ Signaling Cation_Influx->Ca_Signal Neuronal_Response Neuronal Response (e.g., Neurotransmitter Release) Depolarization->Neuronal_Response PI3K_Akt PI3K-Akt Pathway Ca_Signal->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signal->MAPK_ERK PI3K_Akt->Neuronal_Response MAPK_ERK->Neuronal_Response

A-85380 signaling pathway through α4β2 nAChR.

The following diagrams illustrate the general workflows for two key experimental methods used to characterize nAChR agonists.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_mem Prepare cell membranes expressing nAChRs incubation Incubate membranes with [3H]A-85380 (radioligand) and varying concentrations of test compound prep_mem->incubation filtration Separate bound and free radioligand via filtration incubation->filtration measurement Measure radioactivity of bound [3H]A-85380 filtration->measurement analysis Calculate Ki value to determine binding affinity measurement->analysis

Workflow for Radioligand Binding Assay.

G cluster_loading Cell Loading cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis loading Load cells expressing nAChRs with a fluorescent Ca2+ indicator or a radioactive cation (e.g., 86Rb+) stimulation Stimulate cells with varying concentrations of A-85380 loading->stimulation measurement Measure the change in intracellular Ca2+ fluorescence or the efflux of the radioactive cation stimulation->measurement analysis Calculate EC50 value to determine functional potency measurement->analysis

Workflow for Cation Efflux/Influx Assay.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a compound to nAChRs using a radiolabeled ligand like [3H]A-85380 or [125I]5-Iodo-A-85380.

1. Membrane Preparation:

  • Culture cells stably expressing the desired nAChR subtype (e.g., HEK-293 cells expressing α4β2 nAChRs).

  • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

  • Centrifuge the homogenate at a low speed to remove nuclei and debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

2. Binding Assay:

  • In a multi-well plate, add the prepared cell membranes, the radioligand (e.g., [3H]A-85380) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., A-85380 or other nAChR agonists/antagonists).

  • To determine non-specific binding, include a set of wells with a high concentration of a known nAChR ligand (e.g., nicotine or epibatidine).

  • Incubate the plate at a specific temperature (e.g., 22°C) for a sufficient time to reach equilibrium.[1]

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Fit the data to a one-site or two-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Cation Efflux Assay

This protocol describes a common method to assess the functional potency of an nAChR agonist by measuring the efflux of a specific cation.[8]

1. Cell Culture and Loading:

  • Culture cells expressing the nAChR subtype of interest on multi-well plates.

  • Load the cells with a radioactive cation, typically 86Rb+ (a surrogate for K+), by incubating them in a loading buffer containing 86RbCl for a specific period.[8]

2. Efflux Experiment:

  • Aspirate the loading buffer and wash the cells with a resting buffer to remove extracellular 86Rb+.

  • Add a stimulation buffer containing varying concentrations of the test agonist (e.g., A-85380) to the wells.

  • Incubate for a short period to allow for agonist-induced channel opening and cation efflux.

  • Collect the supernatant (containing the effluxed 86Rb+) from each well.

3. Measurement and Analysis:

  • Lyse the cells remaining in the wells to release the intracellular 86Rb+.

  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of 86Rb+ efflux for each agonist concentration.

  • Plot the percentage of efflux as a function of the log concentration of the agonist.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).

References

Unraveling the Specificity of A-850002: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific databases and literature has yielded no specific information for a compound designated "A-850002." This suggests that "this compound" may be an internal development code, a novel compound not yet described in published literature, or a potential typographical error in the provided identifier.

Without accessible data on its mechanism of action, specificity, or relevant experimental protocols, a direct comparison with alternative compounds and the generation of the requested detailed guide are not possible at this time.

To facilitate the creation of the requested "Publish Comparison Guide," it is recommended that the user:

  • Verify the compound identifier: Please double-check the accuracy of "this compound" to ensure it is the correct designation.

  • Provide alternative identifiers: If available, furnishing other names, such as a chemical name, IUPAC name, or CAS registry number, would significantly aid in locating relevant information.

  • Supply internal or preliminary data: Should "this compound" be an internal compound, providing any available data on its biological target, chemical class, and preliminary experimental findings would enable the construction of a foundational comparison guide.

Once verifiable information about this compound is available, a comprehensive comparison guide can be developed, including:

  • Detailed Mechanism of Action: A thorough description of the molecular interactions and signaling pathways affected by this compound.

  • Comparative Specificity Analysis: Quantitative comparison of its binding affinity and inhibitory activity against its primary target versus off-target interactions, benchmarked against other relevant compounds.

  • Experimental Protocols: Detailed methodologies for key assays used to determine the compound's activity and specificity.

  • Data-Driven Visualizations: Clearly structured tables summarizing all quantitative data and Graphviz diagrams illustrating signaling pathways and experimental workflows, adhering to the specified formatting requirements.

We are committed to providing a rigorous and objective comparison guide and look forward to receiving the necessary information to proceed with this analysis.

Safety Operating Guide

A-850002: Essential Safety and Disposal Information Not Found

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "A-850002" did not yield a specific Safety Data Sheet (SDS) or any handling and disposal procedures associated with a substance under this identifier. The documents retrieved were for other chemical products and general hazardous waste management. Without a specific SDS for this compound, providing detailed, substance-specific disposal and safety information is not possible.

In the interest of promoting laboratory safety, this document provides a general framework for the proper disposal of laboratory chemicals. Researchers, scientists, and drug development professionals should always refer to the specific Safety Data Sheet for any chemical before handling or disposal.

General Laboratory Chemical Disposal Procedures

The proper disposal of chemical waste is crucial to ensure the safety of laboratory personnel and to protect the environment. The following steps provide a general guideline for handling and disposing of chemical waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify Hazardous Characteristics: Determine if the waste is hazardous by its characteristics (ignitable, corrosive, reactive, or toxic). Refer to the chemical's SDS for this information.

  • Segregate Waste Streams: Never mix incompatible wastes to prevent dangerous reactions.[1] As a general rule, collect organic and inorganic wastes in separate containers.[2] Halogenated and non-halogenated solvents should also be kept separate.[3]

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.

2. Waste Container Selection and Labeling:

  • Use Appropriate Containers: Waste must be collected in containers that are compatible with the chemical.[1][3] Containers should be in good condition, with tightly fitting lids.[1][3]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[1]

3. Storage of Chemical Waste:

  • Point of Generation: Store waste at or near the point of generation in a designated satellite accumulation area.

  • Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment to prevent spills.[1][3]

  • Keep Containers Closed: Waste containers must be kept closed except when adding waste.[1][3]

4. Arranging for Disposal:

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online request to the Environmental Health and Safety (EHS) department.[3]

  • Do Not Dispose Down the Drain: Never dispose of hazardous chemicals down the sink or in the regular trash unless explicitly permitted by your institution's EHS for specific, non-hazardous materials.[1]

Quantitative Data Summary for Hazardous Waste Management

ParameterGuidelineSource
Maximum Satellite Accumulation Volume 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[4]
Container Rinsing (Highly Toxic) First three rinses must be collected as hazardous waste[1]
Neutralization pH Range Acids or bases should be neutralized to a pH of 5-10 before drain disposal (if permissible)[2]
Storage Limit in Lab Do not store more than 10 gallons of hazardous waste in your lab[1]

Experimental Protocols

Detailed experimental protocols for this compound could not be provided as no specific information was found for this substance. When working with any new chemical, it is imperative to develop a standard operating procedure (SOP) that includes detailed steps for handling, storage, and waste disposal based on the information provided in its Safety Data Sheet.

Visualizing the Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of chemical waste in a laboratory setting.

cluster_generation Waste Generation & Segregation cluster_accumulation Waste Accumulation cluster_disposal Disposal A Chemical Use in Experiment B Identify Waste Characteristics (SDS) A->B Generates C Segregate Incompatible Wastes (e.g., Organic vs. Inorganic) B->C D Select Compatible Container C->D E Label Container with 'Hazardous Waste' & Contents D->E F Store in Secondary Containment & Keep Closed E->F G Container is Full F->G Fill H Submit Online Waste Pickup Request to EHS G->H I EHS Collects Waste for Proper Disposal H->I

Caption: General workflow for laboratory chemical waste disposal.

References

Essential Safety and Handling Protocols for Novel Compound A-850002

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general framework for handling a novel chemical compound, designated A-850002, for which specific safety data is not publicly available. The following guidelines are based on standard laboratory best practices for handling potentially hazardous, uncharacterized substances. Researchers must supplement this guidance with a thorough risk assessment based on all available data for this compound and similar compounds.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following table summarizes the required PPE for various laboratory operations involving this compound.

Table 1: Personal Protective Equipment (PPE) Requirements for this compound

OperationPrimary Engineering ControlGlovesEye ProtectionLab Coat/GownRespiratory Protection
Weighing and Aliquoting (Solid) Certified Chemical Fume HoodDouble Nitrile or NeopreneChemical Safety GogglesChemical-Resistant Lab CoatN95 or higher respirator
Solution Preparation Certified Chemical Fume HoodDouble Nitrile or NeopreneChemical Safety GogglesChemical-Resistant Lab CoatRecommended
In Vitro/In Vivo Administration Biosafety Cabinet (Class II)Double Nitrile or NeopreneChemical Safety Goggles & Face ShieldDisposable Gown over Lab CoatN95 or higher respirator
Waste Disposal Certified Chemical Fume HoodHeavy-Duty Nitrile or ButylChemical Safety GogglesChemical-Resistant Lab CoatAs needed based on waste form

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial to ensure safety and experimental integrity when working with this compound. The following diagram outlines the recommended operational flow from compound receipt to disposal.

cluster_receipt Compound Receipt & Storage cluster_prep Experiment Preparation cluster_exp Experimentation cluster_disposal Waste Management & Disposal receipt Receive this compound log Log in Inventory System receipt->log store Store in Ventilated, Secure Location log->store weigh Weigh Solid in Fume Hood store->weigh dissolve Dissolve in Designated Solvent weigh->dissolve aliquot Prepare Stock Solutions dissolve->aliquot treat Treat Cells/Administer to Animal aliquot->treat incubate Incubation/Observation Period treat->incubate collect Collect Samples/Data incubate->collect decontaminate Decontaminate Surfaces collect->decontaminate segregate Segregate Waste Streams decontaminate->segregate dispose Dispose via Certified Vendor segregate->dispose cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Mechanism of Inhibition receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf proliferation Cell Proliferation tf->proliferation compound This compound compound->kinase2

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.